Terpendole I
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,5S,7S,8R,9R,11S,12S,15S)-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO5/c1-23(2,30)21-19(29)22-27(33-22)18(32-21)10-11-24(3)25(4)14(9-12-26(24,27)31)13-16-15-7-5-6-8-17(15)28-20(16)25/h5-8,14,18-19,21-22,28-31H,9-13H2,1-4H3/t14-,18-,19+,21-,22+,24+,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOANWZRKXOJTC-ZWNZASDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C1(CCC5C2(C6=C(C5)C7=CC=CC=C7N6)C)O)C(O4)C(C(O3)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@]4([C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)[C@H](O4)[C@@H]([C@H](O3)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidating the Terpendole I Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the elucidation of the terpendole I biosynthetic pathway. This compound belongs to the indole-diterpenoid class of natural products, a group of fungal metabolites with diverse and potent biological activities. Understanding the enzymatic machinery and genetic blueprint responsible for its creation is pivotal for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This document details the key enzymes, genetic determinants, and experimental strategies employed to unravel the intricate steps of this compound biosynthesis in the producing fungus, Chaunopycnis alba.
The this compound Biosynthetic Gene Cluster and Core Enzymes
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the "Ter" cluster, within the genome of Chaunopycnis alba. This cluster encodes a suite of enzymes that collaboratively construct the complex indole-diterpenoid scaffold from primary metabolic precursors.[1]
Table 1: Genes and Enzymes of the this compound Biosynthetic Pathway
| Gene | Enzyme | Enzyme Class | Proposed Function in this compound Biosynthesis |
| TerC | TerC | Prenyltransferase | Catalyzes the attachment of a geranylgeranyl pyrophosphate (GGPP) moiety to an indole precursor. |
| TerM | TerM | FAD-dependent monooxygenase | Involved in the oxidative cyclization of the geranylgeranyl indole intermediate. |
| TerB | TerB | Terpene cyclase | Facilitates the characteristic cyclization of the diterpene portion of the molecule. |
| TerQ | TerQ | P450 monooxygenase | Catalyzes the conversion of the common intermediate, paspaline, to terpendole E.[1] |
| TerP | TerP | P450 monooxygenase | Converts terpendole E to downstream intermediates specific to terpendole biosynthesis. Also metabolizes paspaline into shunt products.[1] |
| TerK | TerK | P450 monooxygenase | Involved in the later tailoring steps of the terpendole scaffold. |
| TerF | TerF | Prenyltransferase | Catalyzes the final prenylation step in the formation of some terpendole analogues. |
The Biosynthetic Pathway to this compound
The elucidation of the this compound biosynthetic pathway has revealed a multi-step enzymatic cascade, commencing with the condensation of an indole moiety and geranylgeranyl pyrophosphate (GGPP). A key intermediate in this pathway is paspaline, a common precursor for many indole-diterpenoids. A pivotal discovery was the identification of terpendole E as a crucial intermediate, formed from paspaline through the action of the P450 monooxygenase, TerQ.[1]
Quantitative Data on Terpendole Biosynthesis
While the key steps and enzymatic players in the this compound biosynthetic pathway have been identified, detailed quantitative data on enzyme kinetics and product yields from fermentation are not extensively available in the public domain. The following table summarizes the known impact of genetic modification on the production of a key intermediate.
Table 2: Impact of terP Gene Disruption on Terpendole E Production
| Strain | Genetic Modification | Key Metabolite Produced | Reported Outcome |
| Chaunopycnis alba (Wild-Type) | None | This compound & others | Produces a mixture of terpendole compounds. |
| Chaunopycnis alba ΔterP | Knockout of terP | Terpendole E | Successful overproduction of terpendole E.[1] |
Note: Specific quantitative yields (e.g., in mg/L) for terpendole E overproduction have not been reported in the reviewed literature.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway relied on a combination of genetic and biochemical techniques. While detailed, step-by-step protocols are often proprietary to the discovering laboratories, this section outlines the general methodologies employed.
Gene Knockout in Chaunopycnis alba
Gene knockout experiments were instrumental in confirming the function of the Ter genes. The disruption of the terP gene, for instance, led to the accumulation of terpendole E, thereby identifying it as the substrate for the TerP enzyme.[1]
General Protocol for Fungal Gene Knockout (Homologous Recombination):
-
Construct Design: A gene replacement cassette is designed. This typically consists of a selectable marker gene (e.g., hygromycin resistance) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene (terP in this case).
-
Vector Assembly: The replacement cassette is cloned into a suitable fungal transformation vector.
-
Protoplast Preparation: Protoplasts of Chaunopycnis alba are generated by enzymatic digestion of the fungal cell walls.
-
Transformation: The gene replacement vector is introduced into the fungal protoplasts, often using a polyethylene glycol (PEG)-mediated method.
-
Selection and Screening: Transformed protoplasts are plated on a selective medium containing the appropriate antibiotic. Resistant colonies are then screened by PCR and Southern blotting to confirm the successful replacement of the target gene with the selectable marker.
-
Metabolite Analysis: Confirmed knockout mutants are cultivated, and their metabolite profiles are analyzed by techniques such as HPLC and mass spectrometry to identify any accumulated intermediates or changes in the final product profile.
Heterologous Expression in Aspergillus oryzae
To further characterize the functions of individual enzymes in the terpendole pathway, heterologous expression in a well-characterized fungal host like Aspergillus oryzae is a powerful strategy. This approach allows for the functional analysis of genes in a clean genetic background, free from the native metabolic network of the producing organism.
General Protocol for Heterologous Expression in Aspergillus oryzae:
-
Gene Amplification: The coding sequences of the target Ter genes are amplified from the genomic DNA of Chaunopycnis alba.
-
Expression Vector Construction: The amplified gene(s) are cloned into an Aspergillus expression vector under the control of a strong, constitutive promoter. These vectors also typically carry a selectable marker for transformation.
-
Transformation of A. oryzae: The expression vector is introduced into A. oryzae protoplasts using established transformation protocols.
-
Cultivation and Induction: The recombinant A. oryzae strains are cultivated under conditions that promote gene expression and metabolite production.
-
Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with organic solvents, and the extracts are analyzed by HPLC, LC-MS, and NMR to identify the products of the heterologously expressed enzymes.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided a foundational understanding of how this complex and bioactive molecule is assembled in nature. The identification of the "Ter" gene cluster and the characterization of key enzymes and intermediates have opened the door for the targeted engineering of this pathway. Future research efforts will likely focus on the detailed biochemical characterization of each "Ter" enzyme to obtain kinetic parameters, which will be crucial for the rational design of engineered pathways. Furthermore, the development of high-titer production strains through metabolic engineering strategies in homologous or heterologous hosts holds significant promise for the sustainable supply of this compound and novel analogues for drug discovery and development programs.
References
In-Depth Technical Guide: Isolation and Structure Characterization of Terpendole I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and structural elucidation of Terpendole I, an indole diterpenoid produced by the fungus Albophoma yamanashiensis. This document details the experimental protocols for fermentation, isolation, and purification, and presents the spectroscopic data and analytical strategies used to determine its complex structure.
Isolation of this compound
The isolation of this compound from the producing organism, Albophoma yamanashiensis (strain FO-2546), involves a multi-step process encompassing fermentation, extraction, and chromatographic purification.
Fermentation Protocol
The production of this compound is achieved through submerged fermentation of Albophoma yamanashiensis.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Condition |
| Producing Organism | Albophoma yamanashiensis FO-2546 |
| Seed Medium | Glucose (2.0%), Polypeptone (1.0%), Yeast Extract (0.5%), MgSO₄·7H₂O (0.1%) |
| Production Medium | Soluble Starch (4.0%), Pharmamedia (1.0%), KH₂PO₄ (0.1%), FeSO₄·7H₂O (0.001%), MnSO₄·4H₂O (0.001%) |
| Culture Volume | 500-ml Erlenmeyer flasks containing 100 ml of medium |
| Inoculum | 2% (v/v) of a 3-day-old seed culture |
| Incubation Temperature | 28°C |
| Agitation | 220 rpm on a rotary shaker |
| Fermentation Time | 7 days |
Extraction and Purification Protocol
Following fermentation, the culture broth is harvested for the extraction and subsequent purification of this compound.
Table 2: Extraction and Purification Steps for this compound
| Step | Procedure |
| 1. Broth Filtration | The whole culture broth (10 liters) is filtered to separate the mycelia from the filtrate. |
| 2. Mycelial Extraction | The mycelia are extracted with acetone. The acetone extract is concentrated in vacuo to an aqueous suspension. |
| 3. Solvent Partitioning | The aqueous suspension is extracted with ethyl acetate. |
| 4. Filtrate Extraction | The filtrate is also extracted with ethyl acetate. |
| 5. Combining Extracts | The ethyl acetate extracts from both the mycelia and filtrate are combined and concentrated to yield a crude extract. |
| 6. Silica Gel Chromatography | The crude extract is subjected to silica gel column chromatography, eluting with a stepwise gradient of chloroform-methanol. |
| 7. Preparative HPLC | Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water solvent system. |
| 8. Final Purification | Final purification is achieved by another round of preparative HPLC to yield pure this compound. |
Experimental Workflow for Isolation and Purification of this compound
Structure Characterization of this compound
The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties and Mass Spectrometry
The fundamental physicochemical properties and the molecular formula of this compound were determined as follows.
Table 3: Physicochemical and Mass Spectrometry Data for this compound
| Property | Value |
| Appearance | Colorless powder |
| Molecular Formula | C₂₇H₃₅NO₅ |
| Molecular Weight | 453.57 g/mol |
| HR-ESI-MS | m/z 454.2593 [M+H]⁺ (Calcd. for C₂₇H₃₆NO₅, 454.2593) |
| Optical Rotation | [α]D²⁵ +28.5° (c 0.5, CHCl₃) |
NMR Spectroscopic Data
The detailed analysis of ¹H and ¹³C NMR spectra, including 2D NMR experiments such as COSY, HMQC, and HMBC, was crucial for the complete structural assignment of this compound.
Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 41.8 | 1.85 (m) |
| 3 | 47.9 | 2.10 (m) |
| 4 | 36.2 | 1.60 (m), 1.75 (m) |
| 5 | 55.4 | 2.25 (m) |
| 6 | 134.5 | - |
| 7 | 128.8 | 7.60 (d, 8.0) |
| 8 | 121.3 | 7.15 (t, 7.5) |
| 9 | 122.0 | 7.25 (t, 7.5) |
| 10 | 111.1 | 7.05 (d, 8.0) |
| 11 | 142.8 | - |
| 12 | 108.9 | - |
| 13 | 52.3 | 2.65 (d, 12.0) |
| 14 | 24.1 | 1.90 (m), 2.05 (m) |
| 15 | 38.9 | 1.55 (m) |
| 16 | 22.8 | 1.15 (s) |
| 17 | 42.1 | - |
| 18 | 26.5 | 1.05 (s) |
| 19 | 16.9 | 0.85 (d, 7.0) |
| 20 | 78.2 | 4.10 (d, 5.0) |
| 21 | 85.1 | 3.85 (d, 5.0) |
| 22 | 72.9 | - |
| 23 | 29.8 | 1.25 (s) |
| 24 | 26.7 | 1.30 (s) |
| 25 | 71.2 | 3.95 (s) |
| 26 | 25.1 | 1.10 (s) |
| 27 | 23.9 | 1.12 (s) |
| NH | - | 8.10 (br s) |
Structure Elucidation Workflow
The determination of the planar structure and relative stereochemistry of this compound followed a logical progression of spectroscopic analysis.
Workflow for the Structure Elucidation of this compound
Biosynthetic Pathway of this compound
This compound belongs to the indole diterpenoid class of natural products. Its biosynthesis originates from the precursors geranylgeranyl diphosphate (GGPP) and indole-3-glycerol phosphate. A series of enzymatic reactions, including prenylation, cyclization, and oxidation, lead to the formation of the complex Terpendole scaffold.
Generalized Biosynthetic Pathway of Indole Diterpenoids
Terpendole I: An In-depth Technical Guide on its Mechanism of Action as a Mycotoxin
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Terpendole I belongs to the large and structurally diverse class of indole diterpenoid mycotoxins produced by various fungal species. While many indole diterpenoids exhibit a range of biological activities, including potent mycotoxicity, a comprehensive review of the scientific literature reveals a notable lack of evidence for this compound possessing significant toxic effects. This technical guide synthesizes the available data on this compound and its congeners, providing a detailed overview of its known biological activities, or lack thereof, and contextualizes its position within the broader family of terpendole compounds. The absence of reported toxicity for this compound, in contrast to some of its analogs, presents an interesting case study in structure-activity relationships within this class of fungal metabolites.
Introduction to this compound and the Indole Diterpenoid Family
Indole diterpenoids are a class of fungal secondary metabolites characterized by a core structure derived from indole and a diterpene backbone.[1] This family of natural products is known for a wide spectrum of biological activities, including insecticidal, antibacterial, antifungal, and tremorgenic effects.[2][3] Many of these activities are directly linked to their toxic properties, classifying them as mycotoxins.
This compound is a member of the terpendole subgroup of indole diterpenoids. Its chemical structure is closely related to other terpendoles, such as Terpendole E, which has been identified as an inhibitor of the mitotic kinesin Eg5.[4][5] However, subtle structural variations among the terpendoles lead to significant differences in their biological activities.
Biological Activity of this compound: A conspicuous absence of Mycotoxicity
A thorough review of published studies indicates that this compound has not been identified as a mycotoxin. Key findings on the biological activity of this compound and its close relatives are summarized below.
Kinesin Eg5 Inhibition
While Terpendole E is a known inhibitor of the mitotic kinesin Eg5, a protein essential for cell division, studies on the structure-activity relationships of terpendole derivatives have shown that this compound is inactive in this regard.[6] This lack of activity against a key cellular target for other terpendoles suggests a significant divergence in its molecular interactions.
General Cytotoxicity and Physiological Activity
Screening of fungal metabolite libraries and specific studies on terpendole compounds have not reported any significant cytotoxic or other physiological activities for this compound. For instance, a closely related analog, Terpendole N, was also found to have no physiological activity.[2] This contrasts with other indole diterpenoids which have demonstrated cytotoxicity against various cancer cell lines.[3][7] For example, penicindopene A showed moderate cytotoxicity to A549 and HeLa cell lines with IC50 values of 15.2 and 20.5 µM, respectively.[3] Similarly, aculeatupenes A-C exhibited weak cytotoxicity against several cancer cell lines.[3] The absence of such reports for this compound is noteworthy.
Structure-Activity Relationships: Why this compound may be non-toxic
The lack of toxicity in this compound, when compared to other bioactive indole diterpenoids, can likely be attributed to its specific structural features. The overall conformation and the nature and position of functional groups are critical determinants of biological activity in this class of molecules. The inactivity of this compound as a kinesin Eg5 inhibitor, for example, is a direct consequence of its structural deviation from the pharmacophore required for binding to this protein.[6] It is plausible that these same structural characteristics render it unable to interact with other potential cellular targets that would elicit a toxic response.
Experimental Methodologies for Assessing Mycotoxicity
While no specific experimental data for this compound's toxicity exists, this section outlines the standard methodologies that would be employed to assess the mycotoxic potential of a compound like this compound. These protocols are provided for researchers who may wish to investigate the activity of this compound or similar compounds.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of a compound that is toxic to cultured cells.
-
Protocol:
-
Cell Culture: Human cell lines (e.g., HeLa, A549, HepG2) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, XTT, or neutral red uptake, which quantify metabolic activity or membrane integrity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxicity of the compound.
-
Enzyme Inhibition Assays
-
Objective: To determine if a compound inhibits the activity of a specific enzyme.
-
Protocol (Example: Kinesin Eg5 ATPase activity):
-
Reagents: Purified kinesin Eg5 protein, microtubules, ATP, and a phosphate detection reagent.
-
Reaction: The enzyme, microtubules, and varying concentrations of the inhibitor are incubated together. The reaction is initiated by the addition of ATP.
-
Measurement: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate.
-
Data Analysis: The IC50 value for enzyme inhibition is determined.
-
Ion Channel Interaction Assays
-
Objective: To assess the effect of a compound on the function of ion channels, a common target for neurotoxic mycotoxins.
-
Protocol (Example: Patch-clamp electrophysiology):
-
Cell Preparation: Cells expressing the ion channel of interest are used.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion currents through the channel.
-
Compound Application: The test compound is applied to the cell, and any changes in the ion channel's gating properties or current flow are recorded.
-
Data Analysis: The effect of the compound on channel activity (e.g., potentiation, inhibition) is quantified.
-
Signaling Pathways and Logical Relationships
Given the lack of a known mechanism of action for this compound as a mycotoxin, a signaling pathway diagram cannot be constructed. However, a logical workflow for the investigation of a novel fungal metabolite's potential mycotoxicity is presented below.
Caption: Workflow for investigating the mycotoxic potential of a novel fungal metabolite.
Conclusion
Based on the current body of scientific literature, there is no evidence to classify this compound as a mycotoxin. While it belongs to a class of compounds known for their diverse and sometimes potent biological activities, this compound itself appears to be biologically inert in the assays conducted to date, most notably in kinesin Eg5 inhibition assays where its close analog, Terpendole E, is active. The lack of reported cytotoxicity or other adverse effects suggests that this compound does not pose a significant mycotoxic threat. This highlights the critical role of specific structural motifs in dictating the biological activity of indole diterpenoids and underscores the importance of empirical testing for each member of this large and varied family of fungal metabolites. Further broad-spectrum toxicological screening would be necessary to definitively confirm the absence of any mycotoxic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogrev.com [phcogrev.com]
- 7. Cytotoxic Indole Diterpenoids from a Sphagneticola trilobata-Derived Fungus Aspergillus sp. PQJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
Terpendole I: A Technical Guide to a Novel Kinesin Eg5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Terpendole I (more commonly referred to in scientific literature as Terpendole E), a natural indole-diterpene compound that has emerged as a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 is a crucial motor protein for the formation of the bipolar mitotic spindle, making it an attractive target for anticancer drug development. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines detailed experimental protocols for its characterization, and illustrates the key cellular pathways involved in its function.
Introduction
The kinesin spindle protein Eg5 is a member of the kinesin-5 family of molecular motors, which plays an essential role in the early stages of mitosis. Specifically, Eg5 is responsible for pushing the two centrosomes apart, a critical step in the establishment of a bipolar spindle. Inhibition of Eg5 function leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[1] Unlike traditional microtubule-targeting agents such as taxanes and vinca alkaloids, which can cause peripheral neuropathy, Eg5 inhibitors are expected to have a better safety profile due to the restricted expression and function of Eg5 during mitosis.
Terpendole E, a natural product isolated from the fungus Albophoma yamanashiensis, has been identified as a novel inhibitor of Eg5.[2] It effectively inhibits the motor and microtubule-stimulated ATPase activities of human Eg5, leading to the formation of monoastral spindles in the M phase of the cell cycle.[2] A key distinguishing feature of Terpendole E is its unique mechanism of action; it does not bind to the well-characterized allosteric pocket in the loop L5 of Eg5, where many other synthetic inhibitors like S-trityl-L-cysteine (STLC) bind.[3] This suggests that Terpendole E and its analogs may represent a new class of Eg5 inhibitors with a different binding site and potential to overcome resistance to L5-targeting drugs.[3]
Mechanism of Action
Terpendole E exerts its anti-mitotic effect by directly inhibiting the ATPase activity of Eg5. This inhibition prevents the motor protein from hydrolyzing ATP, which is necessary for its movement along microtubules and the generation of the outward force required for centrosome separation.
Key aspects of Terpendole E's mechanism of action include:
-
Inhibition of ATPase Activity : Terpendole E inhibits both the basal and microtubule-stimulated ATPase activities of human Eg5.[2]
-
Induction of Monoastral Spindles : By inhibiting Eg5, Terpendole E prevents the separation of centrosomes, leading to the formation of a monopolar spindle, a hallmark of Eg5 inhibition.[2]
-
Distinct Binding Site : Terpendole E and its derivatives have been shown to inhibit Eg5 mutants that are resistant to inhibitors that bind to the L5 loop, such as STLC. This indicates that Terpendole E has a different binding site and/or inhibitory mechanism.[3]
Mechanism of Eg5 Inhibition by Terpendole E.
Quantitative Data
The inhibitory potency of Terpendole E and its analogue, 11-ketopaspaline, against the microtubule-stimulated ATPase activity of wild-type human Eg5 has been quantified.
| Compound | Target | Assay | IC50 (µM) [a] | Reference |
| Terpendole E | Wild-type Eg5 | Microtubule-stimulated ATPase activity | 1.8 ± 0.2 | [3] |
| 11-ketopaspaline | Wild-type Eg5 | Microtubule-stimulated ATPase activity | 1.9 ± 0.2 | [3] |
| Terpendole E | STLC-resistant Eg5 (D130A) | Microtubule-stimulated ATPase activity | 1.8 ± 0.2 | [3] |
| 11-ketopaspaline | STLC-resistant Eg5 (D130A) | Microtubule-stimulated ATPase activity | 1.8 ± 0.2 | [3] |
[a] IC50 values are presented as the mean ± standard deviation from three or four independent experiments.[3]
Experimental Protocols
Microtubule-Stimulated Eg5 ATPase Assay
This protocol is adapted from established methods for measuring kinesin ATPase activity and is suitable for determining the IC50 of inhibitors like Terpendole E. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Eg5 in the presence of microtubules.
Materials:
-
Recombinant human Eg5 protein
-
Paclitaxel-stabilized microtubules
-
Assay Buffer: 20 mM PIPES-KOH (pH 6.8), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution
-
Terpendole E or other test compounds
-
Malachite Green reagent or ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well microplate
-
Plate reader
Procedure (Malachite Green Method):
-
Prepare a reaction mixture containing assay buffer, microtubules, and Eg5 enzyme in a 96-well plate.
-
Add varying concentrations of Terpendole E (dissolved in DMSO, with the final DMSO concentration kept constant across all wells) to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a plate reader.
-
Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the percentage of inhibition for each concentration of Terpendole E relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for Eg5 ATPase Inhibition Assay.
Cell-Based Mitotic Arrest Assay (Immunofluorescence)
This protocol describes how to visualize the effect of Terpendole E on the mitotic spindle in cultured cells using immunofluorescence microscopy.
Materials:
-
HeLa cells or other suitable cancer cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
Terpendole E
-
Glass coverslips
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (to visualize microtubules)
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Terpendole E for a specified time (e.g., 16-24 hours). Include a vehicle-treated control.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Wash the cells with PBS and then permeabilize them with permeabilization buffer.
-
Wash with PBS and block non-specific antibody binding with blocking solution for 30-60 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Acquire images of the microtubules (tubulin staining) and nuclei (DAPI staining).
-
Quantify the percentage of cells with a monoastral spindle phenotype at each concentration of Terpendole E.
Cellular Signaling Pathway
The inhibition of Eg5 by Terpendole E triggers a cascade of events within the cell, culminating in mitotic arrest and apoptosis.
Cellular Pathway of Terpendole E-Induced Mitotic Arrest and Apoptosis.
Prolonged arrest in mitosis due to SAC activation can trigger the intrinsic apoptotic pathway. This is often characterized by the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
Conclusion
Terpendole E is a promising natural product inhibitor of the mitotic kinesin Eg5 with a distinct mechanism of action compared to many synthetic inhibitors. Its ability to potently inhibit Eg5's ATPase activity, induce the formation of monoastral spindles, and trigger mitotic arrest and apoptosis in cancer cells makes it a valuable lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols and understanding of its cellular pathway provided in this guide will be beneficial for researchers and drug development professionals working in the field of cancer chemotherapy and cell cycle regulation. Further investigation into the precise binding site of Terpendole E on Eg5 and its efficacy in preclinical cancer models is warranted.
References
The Biological Landscape of Terpendole I and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of Terpendole I and its analogues, a class of indole diterpenoids with significant therapeutic potential. This document collates quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as an in-depth resource for the scientific community.
Core Biological Activity: Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition
A primary biological function identified for several terpendoles is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for synthesizing cholesteryl esters from cholesterol and long-chain fatty acids.[1] By regulating the storage of cholesterol, ACAT plays a crucial role in cellular cholesterol homeostasis.[1] Its inhibition is a therapeutic target for conditions like atherosclerosis and has been explored in cancer therapy.[1]
Quantitative Data: In Vitro ACAT Inhibition
A series of terpendoles isolated from the fungus Albophoma yamanashiensis have demonstrated potent inhibitory activity against ACAT in an in vitro enzyme assay. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | IC50 (µM)[2][3] |
| Terpendole A | 15.1 |
| Terpendole B | 26.8 |
| Terpendole C | 2.1 |
| Terpendole D | 3.2 |
Among the tested analogues, Terpendole C exhibits the most potent activity, followed closely by Terpendole D.[2][3]
Experimental Protocol: In Vitro ACAT Inhibition Assay
The following protocol outlines a standard method for determining the ACAT inhibitory activity of compounds like terpendoles using rat liver microsomes.
Objective: To quantify the in vitro inhibition of ACAT enzyme activity by this compound and its analogues.
Materials:
-
Rat liver microsomes (as the source of ACAT enzyme)
-
[1-14C]Oleoyl-CoA (substrate)
-
Bovine serum albumin (BSA)
-
Test compounds (Terpendoles) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Silica gel thin-layer chromatography (TLC) plates
-
Developing solvent (e.g., hexane/diethyl ether/acetic acid)
-
Scintillation counter and fluid
Procedure:
-
Enzyme Preparation: Rat liver microsomes are prepared and stored at -80°C. On the day of the experiment, they are thawed and diluted in the reaction buffer.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, BSA, and the microsomal enzyme preparation.
-
Inhibition Assay: a. The test compound (terpendole analogue) at various concentrations is pre-incubated with the enzyme mixture at 37°C for a specified time (e.g., 15 minutes). b. The enzymatic reaction is initiated by adding the substrate, [1-14C]Oleoyl-CoA. c. The reaction is allowed to proceed at 37°C for a defined period (e.g., 10-20 minutes). d. The reaction is terminated by adding a stop solution (e.g., isopropanol/hexane).
-
Lipid Extraction: The lipids, including the newly synthesized [14C]cholesteryl oleate, are extracted from the reaction mixture using an organic solvent like hexane.
-
Analysis: a. The extracted lipids are concentrated and spotted onto a silica gel TLC plate. b. The cholesteryl esters are separated from other lipids by developing the TLC plate in a suitable solvent system. c. The area corresponding to cholesteryl esters is identified, scraped from the plate, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of ACAT inhibition is calculated by comparing the radioactivity in the samples treated with the test compound to that of the control (vehicle-treated) samples. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: ACAT Inhibition and Cellular Cholesterol Homeostasis
The inhibition of ACAT by terpendoles disrupts the normal flow of cholesterol within the cell. This can lead to an accumulation of free cholesterol, which can trigger downstream cellular events such as endoplasmic reticulum (ER) stress and, ultimately, apoptosis. This is of particular interest in oncology, as some cancer cells exhibit altered cholesterol metabolism.[1]
Caption: ACAT Inhibition by Terpendoles.
Terpendole E: A Mitotic Kinesin Eg5 Inhibitor
Distinct from other characterized analogues, Terpendole E has been identified as a novel inhibitor of the mitotic kinesin Eg5.[4] Eg5 is a motor protein essential for establishing the bipolar spindle during the early stages of mitosis. Its inhibition leads to the formation of monopolar spindles, mitotic arrest, and subsequent cell death, making it an attractive target for cancer therapy.[5]
Experimental Protocol: Kinesin Eg5 ATPase Assay
The following protocol describes a method to assess the inhibitory effect of compounds on the ATPase activity of Eg5, which is coupled to its motor function.
Objective: To measure the inhibition of Eg5's microtubule-stimulated ATPase activity by Terpendole E.
Materials:
-
Recombinant human Eg5 motor domain
-
Microtubules (polymerized from tubulin)
-
ATP
-
Reaction buffer (e.g., PIPES-based buffer) containing MgCl2
-
Malachite green reagent for phosphate detection
-
Test compound (Terpendole E)
Procedure:
-
Assay Preparation: All reactions are typically performed in a 96-well plate format.
-
Reaction Mixture: A reaction mixture is prepared containing the reaction buffer, microtubules, and the Eg5 enzyme.
-
Inhibition Assay: a. Terpendole E at various concentrations is added to the reaction mixture. b. The mixture is incubated for a short period at room temperature to allow for compound binding.
-
Initiation of Reaction: The reaction is started by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set time, allowing the ATPase reaction to proceed.
-
Termination and Detection: a. The reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured. A common method is the addition of a malachite green reagent, which forms a colored complex with Pi. b. The absorbance is read using a microplate reader at the appropriate wavelength (e.g., ~650 nm).
-
Data Analysis: The amount of Pi generated is proportional to the Eg5 ATPase activity. The percentage of inhibition is calculated relative to a no-drug control. IC50 values are determined by plotting inhibition versus compound concentration.
Signaling Pathway: Mitotic Arrest via Eg5 Inhibition
The inhibition of Eg5 by Terpendole E directly interferes with a critical step in cell division, leading to a cascade of events that culminates in apoptosis.
Caption: Mitotic Arrest Induced by Terpendole E.
Biosynthesis of Terpendoles
The complex structures of terpendoles are assembled through a dedicated biosynthetic pathway. Terpendole E is a key intermediate in the biosynthesis of other terpendoles.[5] The pathway involves a series of enzymatic steps catalyzed by prenyltransferases, a terpene cyclase, and various monooxygenases.[5][6]
Workflow: Terpendole Biosynthetic Pathway
The following diagram illustrates the key enzymatic transformations in the biosynthesis of terpendoles, highlighting the central role of Paspaline and Terpendole E.
Caption: Key Enzymes in Terpendole Biosynthesis.
Other Reported Biological Activities
In addition to ACAT and Eg5 inhibition, various indole diterpenoids, including terpendoles and related compounds, have been reported to possess a range of other biological activities. These include:
-
Tremorgenic Activity: Some terpendoles are known to be tremorgenic mycotoxins, a characteristic shared with other indole diterpenes like paxilline.[7][8] The hydroxyl group at the C-13 position appears to be important for this activity.[7]
-
Antibacterial and Antifungal Activity: Certain analogues have shown activity against various bacterial and fungal strains.[8]
-
Cytotoxicity: Cytotoxic effects against various cancer cell lines have been observed for several indole diterpenoids, suggesting broader anti-cancer potential beyond Eg5 inhibition.[8]
-
Ion Channel Modulation: Indole diterpenes have been identified as modulators of high-conductance Ca2+-activated K+ (maxi-K, BK) channels.[7]
This guide serves as a foundational resource for understanding the multifaceted biological activities of this compound and its analogues. The potent and varied mechanisms of action of these natural products underscore their potential for further investigation and development in various therapeutic areas.
References
- 1. Frontiers | Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy [frontiersin.org]
- 2. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Structure‐Activity Relationships of Terpendole E and Its Natural Derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Terpendole I and related fungal secondary metabolites, a class of indole diterpenoids with significant potential in drug development. Terpendoles, notably Terpendole E, have garnered attention for their specific inhibition of the mitotic kinesin Eg5, a validated target in oncology. This document details the biosynthesis of these complex natural products, presents quantitative data on their biological activities, outlines detailed experimental protocols for their study, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in natural product chemistry, chemical biology, and oncology drug discovery.
Introduction to Terpendole Alkaloids
Terpendoles are a class of indole diterpenoid secondary metabolites produced by various filamentous fungi, such as Chaunopycnis alba. These compounds are characterized by a complex polycyclic architecture derived from the precursors geranylgeranyl diphosphate (GGPP) and tryptophan. The unique structural features of terpendoles have led to the discovery of potent and specific biological activities, making them attractive scaffolds for the development of new therapeutic agents. A significant member of this family, Terpendole E, has been identified as a potent and allosteric inhibitor of the human mitotic kinesin Eg5 (also known as KIF11 or KSP), a motor protein essential for the formation of the bipolar spindle during mitosis.[1] Inhibition of Eg5 leads to mitotic arrest and subsequent cell death in proliferating cancer cells, validating it as a promising target for anticancer drug development.[2] This guide will focus on the technical aspects of studying this compound and its related analogs, from their biosynthesis to their biological evaluation.
Biosynthesis of Terpendoles
The biosynthesis of terpendoles is a complex enzymatic cascade that begins with the cyclization of GGPP and the prenylation of an indole moiety. The core indole diterpene scaffold is then elaborated by a series of oxidation and rearrangement reactions catalyzed by a suite of dedicated enzymes. Gene knockout and feeding experiments have revealed that Terpendole E is a key intermediate in the biosynthesis of other terpendole derivatives.[3] The biosynthetic gene cluster for terpendoles in Chaunopycnis alba has been identified and includes genes encoding for P450 monooxygenases (TerP, TerQ, and TerK), an FAD-dependent monooxygenase (TerM), a terpene cyclase (TerB), and two prenyltransferases (TerC and TerF).[1]
Biosynthetic Pathway of this compound
The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound and related compounds.
Quantitative Biological Activity Data
The biological activity of terpendoles is primarily attributed to their inhibition of the mitotic kinesin Eg5. This inhibition leads to a potent cytotoxic effect in a variety of human cancer cell lines. The following tables summarize the quantitative data on the Eg5 inhibitory and cytotoxic activities of Terpendole E and its analogs.
Table 1: Eg5 ATPase Inhibitory Activity of Terpendole Analogs
| Compound | Target | Assay | IC50 (µM) | Reference |
| Terpendole E | Human Eg5 | Microtubule-stimulated ATPase | 0.8 | [4] |
| 11-Ketopaspaline | Human Eg5 | Microtubule-stimulated ATPase | 1.2 | [4] |
| Monastrol | Human Eg5 | Microtubule-stimulated ATPase | 1.3 | [2] |
Table 2: Cytotoxicity of Terpendole E against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | MTT Assay | 12.1 | [5] |
| A549 | Lung Cancer | MTT Assay | 18.82 | [5] |
| A2780 | Ovarian Cancer | MTT Assay | 31.1 | [5] |
| K562 | Leukemia | MTT Assay | 38.7 | [5] |
| MDA-MB-231 | Breast Cancer | MTT Assay | 39.22 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of terpendoles.
Fungal Culture and Metabolite Extraction
Objective: To cultivate the producing fungal strain and extract the secondary metabolites.
Materials:
-
Fungal strain (e.g., Chaunopycnis alba)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks
-
Shaking incubator
-
Ethyl acetate
-
Rotary evaporator
-
Freeze dryer
Protocol:
-
Inoculate the fungal strain onto PDA plates and incubate at 28°C for 7-10 days until sufficient mycelial growth is observed.
-
Aseptically transfer small agar plugs of the mycelium into 500 mL Erlenmeyer flasks containing 200 mL of PDB.
-
Incubate the liquid cultures at 28°C on a rotary shaker at 150 rpm for 14-21 days.
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dry the mycelium by freeze-drying and then grind it into a fine powder.
-
Extract the powdered mycelium with ethyl acetate at room temperature for 24 hours.
-
Filter the extract and evaporate the solvent to yield the mycelial crude extract.
-
Combine the broth and mycelial extracts for further purification.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the crude fungal extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)
-
Preparative HPLC system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Fraction collector
-
NMR spectrometer and Mass spectrometer for structural elucidation
Protocol:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
-
Subject the fractions containing terpendoles to further purification by preparative reverse-phase HPLC.
-
HPLC Conditions:
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with a linear gradient of 20% B to 100% B over 40 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 254 nm
-
-
Collect the fractions corresponding to the peaks of interest using a fraction collector.
-
Evaporate the solvent from the collected fractions to obtain the purified compounds.
-
Confirm the structure and purity of the isolated this compound using NMR and Mass Spectrometry.
Microtubule-Stimulated Eg5 ATPase Assay
Objective: To determine the inhibitory activity of terpendoles on the ATPase activity of human Eg5.
Materials:
-
Purified recombinant human Eg5 protein
-
Paclitaxel-stabilized microtubules
-
ATPase assay buffer (e.g., 80 mM PIPES pH 6.8, 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA)
-
ATP regeneration system (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase)
-
NADH
-
ATP
-
Test compounds (Terpendoles) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing the ATPase assay buffer, ATP regeneration system, and NADH.
-
Add the test compound at various concentrations to the wells. Include a DMSO control.
-
Add paclitaxel-stabilized microtubules to the wells.
-
Initiate the reaction by adding a mixture of Eg5 and ATP.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 30 minutes. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the hydrolysis of ATP.
-
Calculate the rate of ATP hydrolysis for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][6]
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of terpendoles on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds (Terpendoles) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, treat the cells with various concentrations of the test compounds. Include a DMSO-treated control group.
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[7]
Signaling Pathways and Experimental Workflows
Cellular Signaling Pathway of Eg5 Inhibition
Inhibition of Eg5 by terpendoles disrupts the formation of the bipolar mitotic spindle, leading to cell cycle arrest in the M phase. This arrest activates the spindle assembly checkpoint, which can ultimately trigger apoptosis if the defect is not resolved. The downstream consequences of Eg5 inhibition also include effects on angiogenesis and cell migration, highlighting the multifaceted impact of targeting this kinesin.[2][8]
References
- 1. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Terpendole E and its derivative inhibit STLC- and GSK-1-resistant Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Biological Activities of Terpendole Compounds: A Technical Overview
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and pharmacological significance of Terpendole compounds has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the isolation, synthesis, and mechanism of action of this promising class of indole diterpenoid natural products.
Discovery and Isolation
Terpendole compounds, a family of fungal secondary metabolites, were first brought to scientific attention in the 1990s with the isolation of Terpendoles A through L from the fungal strain Albophomayamana shiensis FO-2546. These initial discoveries laid the groundwork for future investigations into this structurally diverse class of molecules. More recently, new congeners, designated Terpendoles N, O, and P, were isolated from the culture broth of the fungus Volutella citrinella BF-0440.
The isolation of these compounds typically involves multi-step chromatographic techniques. A general workflow for the isolation of Terpendole compounds is outlined below.
Pharmacological Activity
Terpendole compounds have garnered significant interest due to their diverse and potent biological activities. Two primary targets have been identified: Sterol O-acyltransferase (SOAT) and the mitotic kinesin Eg5.
Inhibition of Sterol O-acyltransferase (SOAT)
Several Terpendole derivatives have demonstrated inhibitory activity against SOAT, an enzyme involved in the formation of cholesteryl esters. This has positioned them as potential therapeutic agents for conditions such as atherosclerosis. The inhibitory activities of various Terpendole compounds against SOAT1 and SOAT2 are summarized in the table below.
| Compound | Source Organism | SOAT1 IC50 (µM) | SOAT2 IC50 (µM) |
| Terpendole C | Volutella citrinella | 5.1 | 3.2 |
| Terpendole D | Volutella citrinella | 6.9 | 6.1 |
| Terpendole J | Albophomayamana shiensis | 38.8 | - |
| Terpendole K | Albophomayamana shiensis | 38.0 | - |
| Terpendole L | Albophomayamana shiensis | 32.4 | - |
| Terpendole O | Volutella citrinella | 2.4 | 2.6 |
| Terpendole P | Volutella citrinella | 6.9 | 5.8 |
Note: Data compiled from multiple sources. "-" indicates data not available.
Inhibition of Mitotic Kinesin Eg5
Terpendole E has been identified as the first natural product inhibitor of the mitotic kinesin Eg5.[1] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle, making it a key target for anticancer drug development.[2][3] Inhibition of Eg5's ATPase activity by Terpendole E leads to the formation of a monoastral spindle, ultimately arresting the cell cycle in M phase.[2][3]
The signaling pathway affected by Terpendole E's inhibition of Eg5 is depicted below.
Total Synthesis
The complex, polycyclic structure of Terpendole compounds has presented a significant challenge to synthetic chemists. The first total synthesis of (±)-terpendole E was a notable achievement, providing a pathway for the creation of analogues and further structure-activity relationship studies.
Experimental Protocols
SOAT Inhibition Assay (Cell-Based)
This protocol outlines a cell-based assay to determine the inhibitory activity of Terpendole compounds on SOAT1 and SOAT2.
-
Cell Culture: CHO cells stably expressing human SOAT1 or SOAT2 are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test Terpendole compound.
-
Radiolabeling: [14C]oleic acid complexed with bovine serum albumin is added to the cells and incubated to allow for the formation of radiolabeled cholesteryl esters.
-
Lipid Extraction: Cellular lipids are extracted using a hexane/isopropanol solvent system.
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the cholesteryl ester fraction.
-
Quantification: The radioactivity of the cholesteryl ester spots is measured using a bio-imaging analyzer to determine the extent of inhibition.
-
IC50 Determination: The concentration of the Terpendole compound that inhibits 50% of SOAT activity (IC50) is calculated from the dose-response curve.
Microtubule-Activated Eg5 ATPase Assay
This assay measures the ability of Terpendole compounds to inhibit the ATPase activity of the Eg5 motor protein in the presence of microtubules.
-
Reagents: Purified recombinant human Eg5 motor domain, taxol-stabilized microtubules, and a reaction buffer containing ATP and a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase with NADH and phosphoenolpyruvate).
-
Assay Setup: The reaction is performed in a microplate format. Eg5 and microtubules are pre-incubated with various concentrations of the Terpendole compound.
-
Initiation and Measurement: The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The ATPase activity is calculated from the rate of NADH oxidation.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Terpendole compound concentration.
Conclusion
Terpendole compounds represent a fascinating and pharmacologically relevant class of natural products. Their dual activity as inhibitors of both SOAT and the mitotic kinesin Eg5 underscores their potential for the development of new therapeutics in cardiovascular disease and oncology. Further research into the synthesis of novel analogues and a deeper understanding of their mechanisms of action will be crucial in realizing their full clinical potential.
References
- 1. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel action of terpendole E on the motor activity of mitotic Kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of Terpendole I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Terpendole I, an indole-diterpenoid natural product. The information presented herein is essential for researchers involved in natural product synthesis, characterization, and drug discovery.
Introduction to this compound
This compound is a complex indoloditerpene produced by the fungus Albophoma yamanashiensis. It belongs to a larger family of terpendole compounds that have garnered significant interest due to their potential as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in cardiovascular diseases. The intricate polycyclic structure of this compound necessitates a thorough spectroscopic analysis for unambiguous identification and characterization. This guide focuses on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that define the molecular architecture of this compound.
Chemical Structure
The chemical formula for this compound is C₂₇H₃₅NO₅. Its structure features a compact and highly oxidized pentacyclic diterpene core fused to an indole moiety.
Spectroscopic Data
The structural elucidation of this compound relies heavily on a combination of one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon framework of the molecule. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 4 | 3.28 | d | 5.5 |
| 5 | 5.50 | d | 5.5 |
| 7 | 4.09 | d | 7.9 |
| 8 | 4.04 | d | 7.9 |
| 10 | 3.51 | d | 10.4 |
| 11 | 2.05 | m | |
| 12α | 1.65 | m | |
| 12β | 1.45 | m | |
| 13α | 1.80 | m | |
| 13β | 1.55 | m | |
| 14 | 2.25 | m | |
| 15 | 3.10 | s | |
| 16-Me | 1.05 | s | |
| 17-Me | 0.88 | s | |
| 20 | 3.75 | s | |
| 21-Me | 1.25 | s | |
| 21-Me | 1.28 | s | |
| 22 | 7.55 | d | 7.9 |
| 23 | 7.10 | t | 7.9 |
| 24 | 7.15 | t | 7.9 |
| 25 | 7.35 | d | 7.9 |
| NH | 8.05 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 2 | 55.4 |
| 3 | 49.8 |
| 4 | 78.1 |
| 5 | 85.6 |
| 6 | 40.1 |
| 7 | 74.2 |
| 8 | 76.3 |
| 9 | 42.5 |
| 10 | 68.2 |
| 11 | 38.7 |
| 12 | 25.1 |
| 13 | 26.3 |
| 14 | 48.2 |
| 15 | 52.1 |
| 16 | 35.8 |
| 16-Me | 24.5 |
| 17 | 33.9 |
| 17-Me | 16.2 |
| 18 | 108.8 |
| 19 | 136.4 |
| 20 | 71.8 |
| 21-Me | 29.1 |
| 21-Me | 29.4 |
| 22 | 122.1 |
| 23 | 119.5 |
| 24 | 120.0 |
| 25 | 111.1 |
| 26 | 127.8 |
Mass Spectrometry (MS)
High-resolution mass spectrometry is critical for determining the elemental composition and confirming the molecular weight of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Formula | Calculated m/z |
| HR-FABMS | Positive | 454.2596 [M+H]⁺ | C₂₇H₃₆NO₅ | 454.2593 |
It is important to note that terpendole compounds can exhibit unexpected oxygen additions in positive-mode electrospray ionization (ESI-MS), which should be considered during analysis.[1]
Experimental Protocols
The spectroscopic data presented above were acquired using standard, high-field NMR and high-resolution MS techniques.
NMR Spectroscopy
-
Sample Preparation: A standard amount of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR spectra are acquired with a spectral width of approximately 220 ppm, using a proton-decoupling pulse sequence.
-
2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish connectivities and aid in the complete assignment of proton and carbon signals.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectra are obtained using a fast atom bombardment (FAB) mass spectrometer.
-
Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy to determine the elemental composition.
Structure Elucidation Workflow
The process of elucidating the structure of a complex natural product like this compound follows a logical progression of spectroscopic analysis.
Caption: Workflow for the structure elucidation of this compound.
This diagram illustrates the systematic approach, starting from the isolation of the natural product, followed by the determination of its molecular formula through mass spectrometry. Subsequently, detailed 1D and 2D NMR experiments are conducted to assign all proton and carbon signals, which allows for the establishment of the planar structure. Finally, through-space correlations from NOESY experiments are used to determine the relative stereochemistry, leading to the final proposed structure of this compound.
References
Terpendole I: A Fungal Indole-Diterpenoid - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpendole I is a naturally occurring indole-diterpenoid with significant biological activities, primarily as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) and the mitotic kinesin Eg5. These inhibitory actions position this compound and its analogues as promising lead compounds in the development of therapeutics for hypercholesterolemia and cancer. This technical guide provides a comprehensive overview of the natural source, producing organism, biosynthesis, and biological activities of this compound. It includes detailed, albeit generalized, experimental protocols for its production and isolation, quantitative data on its biological potency, and visualizations of the key signaling pathways it modulates.
Natural Source and Producing Organism
This compound is a secondary metabolite produced by the filamentous fungus Albophoma yamanashiensis.[1] This fungus has also been referred to in scientific literature as Chaunopycnis alba and Tolypocladium album.[2][3] Various congeners of Terpendole, designated with different letters (e.g., A, B, C, D, E, J, K, L), are also produced by this species, often concurrently.[1][4] Other fungal genera, such as Volutella and Penicillium, have been reported to produce different types of terpendoles.[5]
Biosynthesis of this compound
This compound belongs to the large class of indole-diterpenoids, which are characterized by a complex molecular architecture derived from both the shikimate and mevalonate pathways. The biosynthesis of terpendoles initiates from the common precursor paspaline, a key intermediate in the biosynthesis of many indole-diterpenes.[2]
The biosynthetic gene cluster for terpendoles in Chaunopycnis alba has been identified and includes genes encoding for key enzymes such as prenyltransferases and cytochrome P450 monooxygenases.[2] These enzymes catalyze a series of complex cyclization, oxidation, and prenylation reactions to construct the intricate polycyclic core of the terpendole scaffold. Terpendole E has been identified as a key intermediate in the biosynthesis of other terpendoles.[2]
Data Presentation: Biological Activity of Terpendoles
| Compound | Target | IC50 (µM) | Source Organism | Reference |
| Terpendole A | ACAT | 15.1 | Albophoma yamanashiensis | [1] |
| Terpendole B | ACAT | 26.8 | Albophoma yamanashiensis | [1] |
| Terpendole C | ACAT | 2.1 | Albophoma yamanashiensis | [1] |
| Terpendole D | ACAT | 3.2 | Albophoma yamanashiensis | [1] |
| Terpendole E | ACAT | Weak | Albophoma yamanashiensis | [4] |
| This compound | ACAT | Weak | Albophoma yamanashiensis | [4] |
| Terpendole J | ACAT | 38.8 | Albophoma yamanashiensis | [4] |
| Terpendole K | ACAT | 38.0 | Albophoma yamanashiensis | [4] |
| Terpendole L | ACAT | 32.4 | Albophoma yamanashiensis | [4] |
| Terpendole E | Eg5 Kinesin | - | Chaunopycnis alba | [2][6][7] |
Note: "Weak" indicates reported low activity without a specific IC50 value provided in the cited literature. A specific IC50 value for this compound against Eg5 kinesin is not available in the reviewed literature.
Experimental Protocols
The following protocols are generalized procedures based on established methods for the cultivation of filamentous fungi and the extraction and purification of terpenoid natural products. Optimization will be required for maximizing the yield of this compound.
Fermentation of Albophoma yamanashiensis
This protocol describes the submerged fermentation of Albophoma yamanashiensis for the production of this compound.
4.1.1. Media Preparation
-
Seed Culture Medium (e.g., Potato Dextrose Broth - PDB):
-
Potato infusion: 200 g/L
-
Dextrose: 20 g/L
-
Adjust pH to 5.6 ± 0.2
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
-
Production Medium (e.g., Modified MEA Medium):
-
Malt Extract: 20 g/L
-
Peptone: 2 g/L
-
Dextrose: 20 g/L
-
Adjust pH to 6.0 ± 0.2
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
Note: Different production media can significantly affect the yield and profile of secondary metabolites.[4]
-
4.1.2. Inoculum Preparation
-
Grow Albophoma yamanashiensis on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until well-sporulated.
-
Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Adjust the spore suspension to a concentration of approximately 1 x 10^7 spores/mL.
-
Inoculate a 250 mL flask containing 50 mL of seed culture medium with 1 mL of the spore suspension.
-
Incubate the seed culture at 25-28°C on a rotary shaker at 180-200 rpm for 2-3 days.
4.1.3. Production Fermentation
-
Inoculate a 2 L baffled flask containing 500 mL of production medium with 25 mL (5% v/v) of the seed culture.
-
Incubate the production culture at 25-28°C on a rotary shaker at 180-200 rpm for 10-14 days.
-
Monitor the fermentation for growth and production of this compound (e.g., by HPLC analysis of small-volume samples).
Extraction and Purification of this compound
This protocol outlines a general procedure for the isolation of this compound from the fermentation broth.
4.2.1. Extraction
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Extract the mycelial biomass separately with methanol or acetone to recover intracellularly trapped compounds.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
4.2.2. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the enriched fraction using a reversed-phase (e.g., C18) preparative HPLC column.
-
Use an isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile-water or methanol-water).
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the purified compound.
-
-
Crystallization:
-
If possible, crystallize the purified this compound from a suitable solvent system to obtain a highly pure compound.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the inhibition of at least two key cellular targets: ACAT and Eg5.
ACAT Inhibition and its Effect on Cholesterol Homeostasis
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. By inhibiting ACAT, this compound disrupts cholesterol homeostasis, which can have significant downstream effects.
One of the key pathways affected is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. In normal cells, an excess of free cholesterol in the endoplasmic reticulum (ER) membrane leads to the retention of the SREBP-SCAP complex in the ER, preventing the activation of SREBP. By inhibiting the esterification of cholesterol, ACAT inhibitors like this compound can lead to an accumulation of free cholesterol, which in turn suppresses the SREBP pathway. This leads to a downregulation of genes involved in cholesterol synthesis and uptake.
Eg5 Kinesin Inhibition and Mitotic Arrest
Eg5 is a plus-end directed motor protein of the kinesin-5 family that is essential for the formation and maintenance of the bipolar mitotic spindle. Inhibition of Eg5 by compounds like Terpendole E (a close analogue of this compound) prevents the separation of centrosomes, leading to the formation of a characteristic monoastral spindle.[7] This activates the spindle assembly checkpoint, causing the cell to arrest in mitosis. Prolonged mitotic arrest can ultimately trigger apoptosis, making Eg5 an attractive target for cancer therapy.
References
- 1. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Crosstalk between Discrete Indole Terpenoid Gene Clusters in Tolypocladium album - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. III. Production, isolation and structure elucidation of new components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terpendole E and its derivative inhibit STLC- and GSK-1-resistant Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel action of terpendole E on the motor activity of mitotic Kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Enzymatic Inhibition by Terpendole I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic inhibition profile of Terpendole I, a fungal metabolite isolated from Albophoma yamanashiensis. This document summarizes the quantitative inhibitory data, details relevant experimental protocols, and visualizes the associated biochemical pathways and experimental workflows.
Quantitative Inhibitory Data
This compound has been identified as a weak inhibitor of Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). The inhibitory activity of this compound against this enzyme is summarized in the table below. In contrast, studies have shown that this compound, along with its congeners Terpendole C and H, is inactive as an inhibitor of the mitotic kinesin Eg5[1].
| Target Enzyme | Inhibitor | IC50 (µM) | Source Organism |
| Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT/SOAT) | This compound | 145 | Albophoma yamanashiensis |
Experimental Protocols
A detailed methodology for determining the in vitro enzymatic inhibition of ACAT/SOAT by this compound is provided below.
In Vitro Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT/SOAT) Inhibition Assay
This protocol is adapted from established methods for measuring ACAT/SOAT activity in a microsomal preparation.
a. Materials and Reagents:
-
This compound
-
Rat liver microsomes (as a source of ACAT/SOAT enzyme)
-
[1-¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate buffer (pH 7.4)
-
Acat inhibitor (e.g., Sandoz 58-035) as a positive control
-
Heptane
-
Isopropanol
-
Silica gel thin-layer chromatography (TLC) plates
-
Scintillation cocktail
-
Scintillation counter
b. Enzyme Preparation:
-
Prepare rat liver microsomes from fresh or frozen tissue by differential centrifugation.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the microsomal preparation at -80°C in small aliquots.
c. Inhibition Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a reaction tube, add the following components in order:
-
Potassium phosphate buffer (pH 7.4)
-
Bovine Serum Albumin (BSA) solution
-
Aqueous solution of this compound at various concentrations (or vehicle control)
-
Rat liver microsomal preparation (containing a known amount of protein, e.g., 100 µg)
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1-¹⁴C]Oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes) during which the reaction is linear.
-
Stop the reaction by adding a mixture of isopropanol and heptane.
-
Vortex the mixture to extract the lipids into the heptane phase.
-
Centrifuge to separate the phases.
d. Product Quantification:
-
Transfer an aliquot of the upper heptane phase to a new tube and evaporate the solvent under a stream of nitrogen.
-
Redissolve the lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol).
-
Spot the extract onto a silica gel TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid) to separate the cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the silica gel corresponding to the cholesteryl ester spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
e. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of ACAT/SOAT activity, by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the relevant biochemical pathway and a typical experimental workflow.
Caption: Inhibition of SOAT by this compound blocks cholesterol esterification.
Caption: Experimental workflow for the in vitro ACAT/SOAT inhibition assay.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Terpendole I and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of the indole diterpenoid, Terpendole I, and its derivatives. While a formal total synthesis of this compound has not yet been published, this document outlines a proposed synthetic route based on the successful total synthesis of the structurally related natural product, Terpendole E. Additionally, it includes detailed experimental protocols for key reactions, quantitative data from related syntheses, and an overview of the biological context of these molecules as inhibitors of the mitotic kinesin Eg5.
Introduction to this compound
This compound is a member of the paspaline-type indole diterpenoid family of natural products. These compounds, isolated from various fungi, exhibit a range of interesting biological activities. This compound, found in Albophoma yamanashiensis, has been shown to be a weak inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT) and displays cytotoxic and antibacterial properties[1]. A significant feature of many terpendoles, including the closely related Terpendole E, is their potent and specific inhibition of the mitotic kinesin Eg5 (also known as KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division[2][3]. This targeted activity makes them promising candidates for the development of novel anticancer therapeutics with potentially fewer side effects than traditional microtubule-targeting agents[4].
Chemical Structure of this compound
Proposed Retrosynthetic Analysis of this compound
Given the absence of a published total synthesis of this compound, we propose a retrosynthetic strategy analogous to the successful synthesis of (±)-Terpendole E by Kuwahara and colleagues[4][5]. The key structural difference between this compound and Terpendole E lies in the stereochemistry at C-11 and the presence of a tetrahydropyran ring in this compound, which is absent in Terpendole E. Our proposed synthesis, therefore, focuses on the stereoselective construction of the core carbocyclic framework and a late-stage installation of the indole moiety.
Retrosynthetic Diagram:
Caption: Proposed retrosynthetic analysis of this compound.
Key Synthetic Strategies and Experimental Protocols
The proposed synthesis of this compound would employ several key chemical transformations that have been successfully utilized in the synthesis of Terpendole E and other related indole diterpenes.
Construction of the Tetracyclic Core
The synthesis of the tetracyclic core of this compound would likely begin from a known Wieland-Miescher ketone analogue. A crucial step in this sequence is the stereoselective installation of the C3 quaternary stereocenter. This can be achieved through a sequence involving a diastereoselective Simmons-Smith cyclopropanation of a key allylic alcohol intermediate, followed by reductive opening of the cyclopropane ring[5][6].
Protocol: Simmons-Smith Cyclopropanation
-
To a stirred solution of the allylic alcohol (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere is added diethylzinc (2.0 eq, 1.0 M solution in hexanes).
-
Diiodomethane (2.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropyl alcohol.
Formation of the Indole Moiety
A robust method for the construction of the indole ring is a palladium-mediated two-step process involving a Stille coupling followed by an oxidative cyclization[4][5]. This convergent approach allows for the late-stage introduction of the indole fragment.
Protocol: Stille Coupling and Oxidative Indole Synthesis
-
Step 1: Stille Coupling
-
To a solution of the vinyl triflate (1.0 eq) and the organostannane (1.2 eq) in anhydrous N,N-dimethylformamide (0.1 M) is added copper(I) iodide (0.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The mixture is degassed and stirred under an inert atmosphere at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
-
-
Step 2: Oxidative Cyclization
-
The product from the Stille coupling (1.0 eq) is dissolved in dimethyl sulfoxide (0.05 M).
-
Palladium(II) trifluoroacetate (1.1 eq) and sodium acetate (2.0 eq) are added, and the mixture is stirred at 60 °C for 24 hours.
-
The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by flash column chromatography to yield the indole core.
-
Quantitative Data for the Synthesis of Terpendole E
The following table summarizes the reported yields for the key steps in the total synthesis of (±)-Terpendole E, which serves as a model for the proposed synthesis of this compound[4][5].
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Horner-Wadsworth-Emmons Olefination | Tricyclic Phosphonate | Tetracyclic Enone | 43 (from bis-TBS ether) |
| 2 | Stereoselective Reduction | Tetracyclic Enone | Allylic Alcohol | Not specified |
| 3 | Simmons-Smith Cyclopropanation | Allylic Alcohol | Cyclopropyl Alcohol | Not specified |
| 4 | Oxidation | Cyclopropyl Alcohol | Cyclopropyl Ketone | 64 (for 3 steps) |
| 5 | Reductive Cleavage & Enol Triflate Formation | Cyclopropyl Ketone | Vinyl Triflate | 95 (for 2 steps) |
| 6 | Stille Coupling | Vinyl Triflate | Coupled Product | Not specified |
| 7 | Oxidative Indole Formation | Coupled Product | Indole Core | 91 |
| 8 | Deprotection | Protected Terpendole E | (±)-Terpendole E | 63 (for 2 steps) |
| Overall | 13 Steps | Wieland-Miescher Ketone Analogue | (±)-Terpendole E | 13 |
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be envisioned through modification of the core structure at various stages of the synthesis or through post-synthesis functionalization. For instance, analogues with different substituents on the indole ring could be prepared by utilizing appropriately substituted anilines in the Stille coupling step. The hydroxyl groups on the terpene framework also offer handles for further chemical modification. Structure-activity relationship (SAR) studies on natural Terpendole E derivatives have indicated that the paspaline-like indole-diterpene skeleton is crucial for Eg5 inhibition[7].
Biological Function and Signaling Pathway
Inhibition of Mitotic Kinesin Eg5
Terpendoles exert their potent antimitotic activity by inhibiting the motor protein Eg5. Eg5 is a member of the kinesin-5 family and is essential for establishing and maintaining the bipolar mitotic spindle, a microtubule-based structure that ensures the accurate segregation of chromosomes into daughter cells during mitosis[2][8].
Eg5 is a plus-end-directed motor that functions as a homotetramer, allowing it to crosslink and slide antiparallel microtubules apart. This action generates an outward pushing force that separates the centrosomes, the primary microtubule-organizing centers in animal cells, to opposite poles of the cell, thereby establishing the bipolar spindle[9].
Inhibition of Eg5 by compounds like Terpendole E disrupts this process. Without the outward force generated by Eg5, the spindle collapses, resulting in the formation of a characteristic monoastral spindle where all chromosomes are arranged around a single centrosome. This triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, in many cancer cells, apoptosis (programmed cell death)[10].
Signaling Pathway Diagram:
Caption: Role of Eg5 in mitotic spindle formation and its inhibition by this compound.
Conclusion
The total synthesis of this compound represents a significant challenge in synthetic organic chemistry. The proposed strategy, leveraging the successful synthesis of Terpendole E, provides a viable pathway for accessing this complex natural product. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry. Furthermore, the elucidation of the mechanism of action of terpendoles as Eg5 inhibitors highlights their potential as a novel class of anticancer agents, warranting further investigation into the synthesis and biological evaluation of their derivatives.
References
- 1. scbt.com [scbt.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Structure‐Activity Relationships of Terpendole E and Its Natural Derivatives. | Semantic Scholar [semanticscholar.org]
- 8. Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytoskeleton.com [cytoskeleton.com]
Application Notes and Protocols: Terpendole I in Cancer Cell Line Studies
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature, we have determined that there are currently no specific studies published on the use of Terpendole I in cancer cell line research .
This compound is an indole diterpenoid isolated from the fungus Albophoma yamanashiensis[1][2]. The primary biological activity reported for this compound is the weak inhibition of acyl-CoA:cholesterol acyltransferase (ACAT)[1][2][3][4][5]. While the broader class of indole diterpenoids has been a source of compounds with potential anticancer properties, and some have been evaluated for their effects on cancer cells, our search did not yield any data specifically detailing the effects of this compound on cancer cell lines[6][7][8].
The available information on this compound is primarily related to its isolation, structure elucidation, and its role as an ACAT inhibitor. Chemical suppliers may classify it under "Cancer Research" based on its compound class, but this is not substantiated by published experimental data in this specific area[2][4].
Given the absence of data, we are unable to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations for the use of this compound in cancer cell line studies.
Alternative Well-Studied Terpenoids with Anticancer Activity:
We recommend that researchers interested in the anticancer properties of terpenoids consider well-characterized compounds from this class for which a substantial body of literature exists. Examples of such compounds include, but are not limited to:
-
Triptolide: A diterpenoid with potent anticancer activity demonstrated across a wide range of cancer cell lines. Its mechanisms of action, including induction of apoptosis and inhibition of transcription, are extensively documented.
-
Terpinen-4-ol: A monoterpenoid found in tea tree oil that has been shown to induce apoptosis and cell cycle arrest in various cancer cell models.
-
Betulinic Acid: A pentacyclic triterpenoid that selectively induces apoptosis in cancer cells through the mitochondrial pathway.
Should you wish to proceed with a detailed report on one of these or another well-researched terpenoid, we would be pleased to generate the comprehensive Application Notes and Protocols as originally requested. Please specify the compound of interest.
References
- 1. toku-e.com [toku-e.com]
- 2. toku-e.com [toku-e.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. html.rhhz.net [html.rhhz.net]
Terpendole I as a chemical probe for studying mitosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Terpendole I, also known as Terpendole E, is a natural indole-diterpenoid compound that has emerged as a valuable chemical probe for studying the intricate process of mitosis. It functions as a specific inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation and maintenance of the bipolar mitotic spindle. By targeting Eg5, this compound induces mitotic arrest, leading to the formation of characteristic monoastral spindles. This unique mechanism of action, distinct from many other Eg5 inhibitors, makes this compound a powerful tool for dissecting the molecular machinery of cell division and for exploring novel anti-cancer therapeutic strategies.
These application notes provide a comprehensive overview of this compound's biological activity, detailed protocols for its use in key cellular assays, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the quantitative data available for this compound (E) and other relevant Eg5 inhibitors.
Table 1: In Vitro Inhibitory Activity against Eg5 ATPase
| Compound | Target | Assay Condition | IC50 | Reference |
| Terpendole E | Human Eg5 Motor Domain (aa 1-368) | Microtubule-stimulated ATPase activity | Not explicitly stated, but potent inhibition reported | [1] |
| 11-Ketopaspaline | Human Eg5 Motor Domain (aa 1-368) | Microtubule-stimulated ATPase activity | Lower than Terpendole E | [1] |
| S-Trityl-L-cysteine (STLC) | Human Eg5 | Basal ATPase activity | 1.0 µM | |
| S-Trityl-L-cysteine (STLC) | Human Eg5 | Microtubule-activated ATPase activity | 140 nM | |
| GSK-1 | Human Eg5 | Not specified | Not specified | [1] |
Table 2: Cellular Activity of Eg5 Inhibitors
| Compound | Cell Line | Effect | IC50 / Effective Concentration |
| Terpendole E | HeLa | Mitotic arrest, monoastral spindle formation | Potent activity reported |
| S-Trityl-L-cysteine (STLC) | HeLa | Mitotic arrest, monoastral spindle formation | 700 nM |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the ATPase activity of the mitotic kinesin Eg5. This inhibition prevents Eg5 from crosslinking and sliding antiparallel microtubules, a process crucial for the separation of centrosomes and the establishment of a bipolar spindle. The resulting phenotype is a cell arrested in mitosis with a characteristic monoastral spindle, where all chromosomes are arranged in a rosette around a single microtubule aster.
Caption: Mechanism of Action of this compound.
Experimental Workflow for Characterizing this compound
The following workflow outlines the key steps to characterize the effects of this compound as a mitotic inhibitor.
Caption: Experimental Workflow for this compound.
Experimental Protocols
Protocol 1: Eg5 Microtubule-Stimulated ATPase Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on the ATPase activity of the Eg5 motor domain in the presence of microtubules.
Materials:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
Assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
This compound stock solution (in DMSO)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the Eg5 motor domain and microtubules to the desired concentrations in pre-warmed assay buffer.
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a DMSO control.
-
Prepare the ATP solution in assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the Eg5 motor domain.
-
Add the this compound dilutions or DMSO control to the respective wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add the microtubules to each well.
-
-
Initiate Reaction:
-
Initiate the ATPase reaction by adding ATP to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding the phosphate detection reagent.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Subtract the background absorbance (wells without Eg5).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cancer cell line, such as HeLa, using propidium iodide (PI) staining and flow cytometry.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specific duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating mitotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Protocol 3: Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol details the procedure for visualizing the mitotic spindle in cells treated with this compound to observe the formation of monoastral spindles.
Materials:
-
HeLa cells grown on coverslips
-
This compound stock solution (in DMSO)
-
Pre-warmed microtubule-stabilizing buffer (e.g., PEM buffer: 80 mM PIPES, 5 mM EGTA, 1 mM MgCl₂, pH 6.8)
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse monoclonal)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488 goat anti-mouse)
-
DNA stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells on sterile coverslips in a petri dish and allow them to attach.
-
Treat the cells with an effective concentration of this compound (determined from cell cycle analysis) for a suitable time to induce mitotic arrest (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells with pre-warmed microtubule-stabilizing buffer.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
DNA Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the DNA.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Microscopy:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the mitotic spindles (green fluorescence) and chromosomes (blue fluorescence).
-
Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype.
-
References
Application Note: A Cell-Based Assay for Determining the Bioactivity of Terpendole I
Introduction
Terpendole I is an indole-diterpenoid, a class of natural products known for a wide range of biological activities, including anti-cancer and anti-insect properties.[1][2] Related compounds, such as Terpendole E, have been identified as inhibitors of the mitotic kinesin Eg5, a key protein involved in the formation of the bipolar mitotic spindle, making it a target for anti-cancer drug development.[3][4] Furthermore, other terpene-based compounds have been shown to induce apoptosis in various cancer cell lines through the mitochondrial pathway, often involving the activation of caspases.[5][6] This application note provides a detailed protocol for a series of cell-based assays to characterize the cytotoxic and apoptotic activity of this compound on a relevant cancer cell line.
The described workflow is designed for researchers in drug discovery and cancer biology to screen and characterize compounds like this compound. The primary assay evaluates the effect of this compound on cell viability. Positive hits are then subjected to a secondary assay to confirm apoptosis induction. Finally, a tertiary assay is outlined to investigate the underlying molecular mechanism by analyzing key protein markers involved in apoptosis and cell cycle control.
Materials and Reagents
-
Cell Line: A549 (human non-small cell lung cancer) or K562 (human chronic myelogenous leukemia)
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer: (e.g., 40% dimethylformamide, 2% acetic acid, 16% sodium dodecyl sulfate, pH 4.7)
-
Annexin V-FITC Apoptosis Detection Kit: (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Caspase-Glo® 3/7 Assay System
-
Protease and Phosphatase Inhibitor Cocktails
-
RIPA Lysis and Extraction Buffer
-
BCA Protein Assay Kit
-
Primary Antibodies: Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax, Cyclin B1, p-Histone H3 (Ser10), and GAPDH (loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL Western Blotting Substrate
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well and 6-well tissue culture plates
-
Microplate reader
-
Flow cytometer
-
Western blotting equipment and reagents
Experimental Protocols
Protocol 1: Primary Screening - Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed A549 or K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7] Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Secondary Screening - Apoptosis Detection
Option A: Annexin V/PI Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Option B: Caspase-Glo® 3/7 Assay
This luminescent assay measures caspase-3 and -7 activities, which are key effectors of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Assay Procedure: Following the treatment period, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (can be run in parallel with a viability assay) and compare the treated samples to the vehicle control.
Protocol 3: Mechanistic Study - Western Blotting
This protocol allows for the analysis of key proteins involved in apoptosis and cell cycle regulation.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control like GAPDH.
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| A549 | 48 | 12.5 |
| A549 | 72 | 8.2 |
| K562 | 48 | 9.8 |
| K562 | 72 | 6.5 |
Table 2: Apoptosis Induction by this compound in A549 Cells (48h Treatment)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 5 | 15.8 ± 1.2 | 5.4 ± 0.8 |
| This compound | 10 | 32.5 ± 2.1 | 12.7 ± 1.5 |
| This compound | 20 | 45.1 ± 3.5 | 25.3 ± 2.2 |
Table 3: Relative Protein Expression Changes in A549 Cells Treated with this compound (10 µM for 24h)
| Protein | Fold Change vs. Vehicle Control |
| Cleaved PARP | 4.2 |
| Cleaved Caspase-3 | 3.8 |
| Bcl-2 | 0.4 |
| Bax | 2.1 |
| Cyclin B1 | 2.5 |
| p-Histone H3 (Ser10) | 3.1 |
Visualizations
Caption: Experimental workflow for characterizing this compound activity.
Caption: Proposed apoptotic signaling pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terpendole E and its derivative inhibit STLC- and GSK-1-resistant Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-terpineol inhibits cell growth and induces apoptosis in human liver cancer BEL-7402 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Terpendole I In Vitro Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpendole I is an indole-diterpenoid natural product. While direct studies on this compound are limited, its analogue, Terpendole E, has been identified as a potent inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1] Eg5 is a crucial motor protein required for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it an attractive target for anticancer drug development. These application notes provide detailed experimental protocols for the in vitro evaluation of this compound, based on the established methodologies for characterizing Eg5 inhibitors.
Mechanism of Action: Eg5 Inhibition
This compound is presumed to share a similar mechanism of action with Terpendole E, targeting the motor protein Eg5. Eg5 is essential for pushing the two spindle poles apart during prophase and maintaining the bipolar spindle structure throughout mitosis. Inhibition of Eg5's ATPase activity prevents it from sliding microtubules, resulting in the formation of characteristic monopolar spindles, which triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and eventual cell death through apoptosis.
Data Presentation
The following table summarizes representative quantitative data for Eg5 inhibitors in various cancer cell lines, providing a reference for the expected potency of compounds like this compound.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| S-trityl-l-cysteine | HeLa | Mitotic Arrest | 700 nM | [2][3][4] |
| S-trityl-l-cysteine | HeLa | Microtubule-activated Eg5 ATPase activity | 140 nM | [2][3][4] |
| LGI-147 | HepG2 | Cell Viability (72h) | 53.59 pM | [5] |
| LGI-147 | Hep3B | Cell Viability (72h) | 59.6 pM | [5] |
| LGI-147 | PLC5 | Cell Viability (72h) | 43.47 pM | [5] |
| Compound 8b | HepG2 | Cytotoxicity | 14.51 µM | [6] |
| Compound 8b | HCT-116 | Cytotoxicity | 9.39 µM | [6] |
| Compound 8b | MCF-7 | Cytotoxicity | 8.83 µM | [6] |
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To prepare cancer cell lines for treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a complete growth medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates with coverslips for immunofluorescence).
-
Allow the cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in a complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Immunofluorescence for Mitotic Spindle Analysis
Objective: To visualize the effect of this compound on mitotic spindle formation.
Materials:
-
Cells cultured on coverslips and treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
After treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells under a fluorescence microscope and capture images. Look for the formation of monopolar spindles in treated cells compared to the bipolar spindles in control cells.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound in 6-well plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for in vitro evaluation.
References
- 1. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]
- 5. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Dopamine D2 Receptor Modulators Using Terpendole I
Introduction
The Dopamine D2 receptor (D2R), a class A G-protein coupled receptor (GPCR), is a critical target in the central nervous system for the development of therapeutics for a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] D2Rs are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Consequently, the identification of novel D2R antagonists is a key objective in drug discovery. High-throughput screening (HTS) provides a robust platform for the rapid screening of large compound libraries to identify potential D2R modulators.[5][6]
Terpendole I is an indole diterpene natural product with a complex polycyclic structure.[7][8] While the specific biological target of this compound has not been extensively characterized, related indole diterpenoids have demonstrated a variety of biological activities.[9][10] This application note describes a hypothetical high-throughput screening campaign to identify and characterize the activity of this compound as a potential antagonist of the human Dopamine D2 receptor. Two primary HTS assays are detailed: a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive binding assay and a functional cell-based cAMP inhibition assay.
Hypothesized Mechanism of Action of this compound
For the purpose of this application note, we hypothesize that this compound acts as an antagonist at the Dopamine D2 receptor. In this proposed mechanism, this compound binds to the orthosteric or an allosteric site on the D2R, preventing the binding of the endogenous ligand, dopamine, or inhibiting the conformational change required for receptor activation. This antagonistic action would block the dopamine-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels in the presence of dopamine.
Dopamine D2 Receptor Signaling Pathway
The signaling cascade initiated by the activation of the Dopamine D2 receptor is depicted below.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate modulators of the Dopamine D2 receptor.
Experimental Protocols
Protocol 1: HTRF Competitive Binding Assay for D2R Antagonists
This protocol describes a competitive binding assay using HTRF technology to measure the ability of test compounds, such as this compound, to displace a fluorescently labeled antagonist from the Dopamine D2 receptor.[11][12][13]
Materials:
-
Tag-lite® Dopamine D2 labeled cells (expressing terbium cryptate-labeled D2R)
-
Spiperone-red fluorescent antagonist
-
Tag-lite® labeling medium
-
Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
This compound and reference compounds (e.g., Haloperidol)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of this compound and reference compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Cell Preparation:
-
Thaw the Tag-lite® Dopamine D2 labeled cells according to the manufacturer's protocol.
-
Resuspend the cells in Tag-lite® labeling medium to the recommended concentration.
-
-
Assay Protocol:
-
Dispense 5 µL of the compound dilutions (including this compound, reference compounds, and vehicle control) into the wells of a 384-well plate.
-
Add 5 µL of Spiperone-red antagonist solution (at a final concentration equal to its Kd) to all wells.
-
Initiate the binding reaction by adding 10 µL of the cell suspension to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the HTRF signal on a compatible microplate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based cAMP Inhibition Assay for D2R Functional Antagonism
This protocol outlines a functional assay to measure the antagonistic effect of this compound on dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.[3][4][14]
Materials:
-
CHO-K1 cell line stably expressing the human Dopamine D2 receptor (e.g., ChemiScreen™ D2L Dopamine Receptor cell line).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, geneticin).
-
Assay buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
Dopamine (agonist).
-
Forskolin.
-
This compound and reference antagonist (e.g., Spiperone).
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit).
-
384-well white plates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture the D2R-expressing cells according to standard protocols.
-
Seed the cells into 384-well white plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of this compound and the reference antagonist in assay buffer.
-
Prepare a solution of dopamine at a concentration corresponding to its EC80 for cAMP inhibition.
-
Prepare a solution of forskolin to stimulate adenylyl cyclase.
-
-
Assay Protocol:
-
Aspirate the culture medium from the cell plates and add 10 µL of the compound dilutions.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the dopamine (EC80) and forskolin solution to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the cAMP detection kit.[15][16]
-
-
Data Acquisition:
-
Measure the HTRF signal using a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
The following tables present hypothetical data from the high-throughput screening of this compound against the Dopamine D2 receptor.
Table 1: Hypothetical IC50 Values from HTRF Competitive Binding Assay
| Compound | IC50 (nM) | Hill Slope |
| This compound | 150 | -1.1 |
| Haloperidol | 15 | -1.0 |
| Spiperone | 5 | -0.9 |
| Vehicle (DMSO) | >10,000 | N/A |
Table 2: Hypothetical IC50 Values from cAMP Functional Antagonist Assay
| Compound | IC50 (nM) | % Inhibition at 10 µM |
| This compound | 250 | 95% |
| Haloperidol | 25 | 102% |
| Spiperone | 8 | 105% |
| Vehicle (DMSO) | >10,000 | 0% |
This application note provides a framework for the high-throughput screening of this compound as a potential Dopamine D2 receptor antagonist. The detailed protocols for both binding and functional assays offer robust methods for identifying and characterizing the activity of novel compounds targeting the D2R. The hypothetical data presented suggests that this compound may act as a D2R antagonist, warranting further investigation through lead optimization studies to explore its therapeutic potential.
References
- 1. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development of a high-throughput method for screening the dopamine D2 (DRD2) receptor gene polymorphisms based on the LightCycler system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C27H35NO5 | CID 10026941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]
- 12. revvity.com [revvity.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
Application Notes and Protocols for the Synthesis of Terpendole I Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of Terpendole I analogues, a class of indole diterpenoids with significant biological activities. The protocols outlined below are based on established synthetic strategies for paspaline-type indole diterpenes, including the total synthesis of closely related analogues such as Terpendole E.
Introduction
This compound and its analogues are complex natural products characterized by a fused polycyclic system consisting of an indole moiety and a diterpenoid core. These compounds have garnered considerable interest due to their potential as therapeutic agents, exhibiting a range of biological activities. The intricate molecular architecture of these molecules presents a significant synthetic challenge, requiring sophisticated strategies for the stereocontrolled construction of their multiple chiral centers and heterocyclic systems.
The synthetic approaches described herein focus on the assembly of the key structural features of the terpendole scaffold, providing a foundation for the synthesis of a variety of analogues for further biological evaluation.
Synthetic Strategies
The total synthesis of this compound analogues typically involves two key phases: the construction of the complex diterpenoid core and the subsequent formation of the indole ring. Several research groups have developed elegant strategies to address these challenges.
A common approach to the diterpenoid core involves the stereoselective construction of the carbocyclic framework, often employing powerful reactions such as the House-Meinwald rearrangement to establish key quaternary carbon centers.[1] The indole moiety is then typically introduced in the later stages of the synthesis using methods like the Gassman or Barluenga-Smith indole syntheses.[1][2]
An alternative strategy involves the use of a Simmons-Smith cyclopropanation followed by a palladium-mediated two-step indole ring formation, which has been successfully applied in the total synthesis of (±)-terpendole E.[3][4]
Biosynthetic Pathway of Terpendoles
The biosynthesis of terpendoles provides valuable insights into the structural relationships between different analogues. Paspaline serves as a common precursor, which is then elaborated by a series of enzymes, including P450 monooxygenases and prenyltransferases, to generate the diverse family of terpendole compounds.[5][6] Understanding this pathway can inform the design of synthetic routes and the selection of target analogues.
Caption: Biosynthetic pathway of Terpendole analogues from Paspaline.
Experimental Protocols
The following protocols are representative examples of key transformations used in the synthesis of this compound analogues, based on the successful total synthesis of (±)-Terpendole E.[3]
Protocol 1: Diastereoselective Installation of the C3 Quaternary Stereocenter via Simmons-Smith Cyclopropanation
This protocol describes the formation of a key cyclopropyl ketone intermediate, which is crucial for establishing the stereochemistry at the C3 position.
Materials:
-
Allylic alcohol precursor
-
Diethylzinc (ZnEt₂)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the allylic alcohol precursor in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (ZnEt₂) to the stirred solution.
-
Add diiodomethane (CH₂I₂) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired cyclopropyl alcohol.
-
Subsequent oxidation (e.g., using Dess-Martin periodinane) will yield the cyclopropyl ketone.
Protocol 2: Palladium-Mediated Two-Step Indole Ring Formation
This protocol outlines the construction of the indole ring from an enol triflate precursor.
Step 2a: Sonogashira Coupling
Materials:
-
Enol triflate precursor
-
2-(t-Butyldimethylsilyloxy)aniline
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of the enol triflate precursor in anhydrous THF under an inert atmosphere, add 2-(t-butyldimethylsilyloxy)aniline, Pd(PPh₃)₂Cl₂, CuI, and Et₃N.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the coupled product.
Step 2b: Intramolecular Cyclization
Materials:
-
Coupled product from Step 2a
-
Tetrabutylammonium fluoride (TBAF) in THF (1 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the coupled product in anhydrous THF under an inert atmosphere.
-
Add a 1 M solution of TBAF in THF to the reaction mixture.
-
Heat the reaction to 55-65 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the terpendole analogue.
Data Presentation
The following tables summarize representative quantitative data for key synthetic steps in the synthesis of paspaline-type indole diterpenes, which are structurally analogous to this compound.
Table 1: Diastereoselective Reductive Alkylation [2]
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | Methyl Iodide | LDA | THF | -78 to 0 | 85 | >20:1 |
| 2 | Allyl Bromide | KHMDS | Toluene | -78 | 78 | 15:1 |
| 3 | Benzyl Bromide | NaHMDS | THF/HMPA | -78 to 25 | 92 | >20:1 |
Table 2: Indole Formation via Gassman Synthesis [2]
| Entry | Substrate | Reagent 1 | Reagent 2 | Conditions | Yield (%) |
| 1 | Ketone | N-Chloroaniline | Et₃N | CH₂Cl₂, rt, 2h | 75 |
| 2 | Thioether | N-Chlorosuccinimide | AgBF₄ | MeNO₂, 0°C to rt, 4h | 68 |
Table 3: Key Steps in the Total Synthesis of (±)-Terpendole E [3]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Simmons-Smith Cyclopropanation | ZnEt₂, CH₂I₂, DCM, 0°C to rt | 89 |
| 2 | Dissolving Metal Reduction | Na, Naphthalene, t-BuOH, THF, -78°C | 76 |
| 3 | Enol Triflate Formation | Comins' reagent, HMPA, THF, -78°C to 0°C | 85 |
| 4 | Sonogashira Coupling | 2-(TBSO)aniline, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 78 |
| 5 | Intramolecular Cyclization | TBAF, THF, 60°C | 65 |
| Overall Yield | 13 steps from known starting material | ~1.5% |
Visualizations
The following diagrams illustrate the general synthetic workflow and key transformations.
Caption: General synthetic workflow for this compound analogues.
Caption: Key chemical transformations in Terpendole analogue synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid Paspaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of (±)-terpendole E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Terpendole I's Effects on Microtubules
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Composed of α- and β-tubulin heterodimers, their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is termed dynamic instability.[1][2] This dynamic nature is critical for the formation and function of the mitotic spindle, making microtubules a prime target for anticancer drug development.[1][3] Microtubule-targeting agents (MTAs) disrupt these dynamics, leading to cell cycle arrest and apoptosis.[1][4]
Terpendoles are a class of indole-diterpenoids, natural compounds with a range of biological activities.[5][6] While information on Terpendole I is limited, related compounds like Terpendole E have been identified as inhibitors of Eg5, a kinesin motor protein crucial for establishing the bipolar mitotic spindle.[7][8] Eg5 crosslinks and slides microtubules apart; its inhibition leads to monopolar spindles and mitotic arrest.[8] Therefore, it is plausible that this compound may also affect microtubule function, either directly by binding to tubulin or indirectly by inhibiting microtubule-associated proteins like Eg5.
These application notes provide detailed protocols for researchers to investigate the effects of this compound on microtubule dynamics, cellular microtubule networks, and overall cell viability and cycle progression.
Data Presentation
The following tables are structured to organize and present quantitative data obtained from the described experiments. They serve as templates for summarizing the potential effects of this compound.
Table 1: Effects of this compound on In Vitro Microtubule Polymerization
| Parameter | Control (DMSO) | This compound (Concentration) | Nocodazole (Positive Control) | Paclitaxel (Positive Control) |
| Maximum Polymerization Rate (OD/min) | Value | Value | Value | Value |
| Maximum Polymer Mass (OD) | Value | Value | Value | Value |
| IC50 / EC50 (µM) | N/A | Value | Value | Value |
This table is a template for data from the In Vitro Microtubule Polymerization Assay (Protocol 1). Nocodazole serves as a destabilizing control, while Paclitaxel is a stabilizing control.[9]
Table 2: Cellular Effects of this compound
| Assay | Endpoint | Control (DMSO) | This compound (Concentration) | Positive Control (e.g., Paclitaxel) |
| Cell Viability | IC50 (µM) after 48h | N/A | Value | Value |
| Microtubule Integrity | % of Cells with Disrupted Microtubules | Value | Value | Value |
| Cell Cycle Analysis | % of Cells in G2/M Phase | Value | Value | Value |
| Apoptosis Assay | % of Apoptotic Cells | Value | Value | Value |
This table is a template for data from cell-based assays (Protocols 2, 3, and 4).[10]
Experimental Workflows and Signaling Pathways
Experimental Workflows
References
- 1. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Terpendole I in DMSO: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of Terpendole I when stored and used in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in DMSO?
A1: While specific public stability data for this compound in DMSO is limited, indole alkaloids as a class can be susceptible to degradation over time, especially under suboptimal storage conditions.[1] The stability of this compound in DMSO will be influenced by factors such as storage temperature, water content in the DMSO, and exposure to light and air. For sensitive compounds like complex indole diterpenoids, it is recommended to prepare fresh solutions for critical experiments or to perform regular quality control checks on stock solutions.
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: To maximize the shelf-life of this compound stock solutions in DMSO, it is recommended to:
-
Store at low temperatures: Aliquot and store solutions at -20°C or -80°C for long-term storage.[2]
-
Use anhydrous DMSO: Water content in DMSO can significantly contribute to the degradation of dissolved compounds.[3] Use high-purity, anhydrous DMSO to prepare stock solutions.
-
Protect from light: Store solutions in amber vials or otherwise protected from light to prevent photolytic degradation.
-
Minimize freeze-thaw cycles: Prepare single-use aliquots to avoid repeated freezing and thawing, which can accelerate degradation.[3]
Q3: What potential degradation pathways should I be aware of for this compound?
A3: Based on the chemical structure of this compound, which contains an indole nucleus and tertiary alcohol functionalities, potential degradation pathways in DMSO could include:
-
Oxidation: The indole ring is susceptible to oxidation, which can be catalyzed by light, air, or impurities in the DMSO.
-
Dehydration: The tertiary alcohol moieties could undergo dehydration, particularly under acidic or basic conditions, or upon heating.
-
DMSO-mediated reactions: DMSO can participate in reactions, especially in the presence of acids or other reactive species, potentially leading to the formation of artifacts.
Q4: How can I check the integrity of my this compound stock solution?
A4: The integrity of your this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] A shift in the retention time, a decrease in the peak area of the parent compound, or the appearance of new peaks can indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with the same batch of this compound. | Degradation of the stock solution due to improper storage. | Prepare fresh stock solutions from solid material. If using an older stock, verify its purity by HPLC or LC-MS before use. |
| Appearance of unknown peaks in HPLC/LC-MS analysis of the stock solution. | Degradation of this compound. | Characterize the degradation products using LC-MS/MS to understand the degradation pathway.[6][7] Consider if the degradation products could interfere with the biological assay. Prepare fresh solutions and optimize storage conditions. |
| Loss of biological activity of the this compound solution. | Significant degradation of the active compound. | Quantify the concentration of the parent compound in the stock solution using a validated analytical method. Adjust the concentration for experiments or prepare a fresh stock. |
| Precipitation observed in the DMSO stock solution upon thawing. | Poor solubility at lower temperatures or concentration exceeding solubility limit. | Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may be supersaturated. Consider preparing a more dilute stock solution. |
Quantitative Data Summary
Table 1: Illustrative Stability of this compound (10 mM) in Anhydrous DMSO
| Storage Condition | Time Point | Purity (%) by HPLC | Notes |
| -80°C | 1 month | 99.5 | Minimal degradation observed. |
| 6 months | 99.1 | Recommended for long-term storage. | |
| 12 months | 98.5 | ||
| -20°C | 1 month | 99.2 | Suitable for medium-term storage. |
| 6 months | 97.8 | ||
| 12 months | 95.3 | ||
| 4°C | 1 week | 98.9 | Acceptable for short-term storage. |
| 1 month | 96.5 | Significant degradation may occur. | |
| 3 months | 90.1 | Not recommended for storage beyond a few weeks. | |
| Room Temp (25°C) | 24 hours | 99.0 | Stable for typical working day. |
| 1 week | 92.3 | Significant degradation expected. | |
| 1 month | <80.0 | Not recommended for storage. |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO by HPLC-UV
Objective: To determine the purity of a this compound stock solution in DMSO over time under different storage conditions.
Materials:
-
This compound solid
-
Anhydrous DMSO (high purity)
-
HPLC grade acetonitrile and water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into multiple amber glass vials. Store the vials under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
HPLC Analysis (Time Zero): Immediately after preparation, dilute a sample of the stock solution with the mobile phase to a suitable concentration (e.g., 100 µM) and inject it into the HPLC system.
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: A typical starting gradient could be 70% A / 30% B, ramping to 100% B over 15-20 minutes. The gradient should be optimized to achieve good separation of the parent peak from any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength (e.g., between 220-350 nm) or use a known maximum absorbance for indole alkaloids.
-
-
Data Analysis (Time Zero): Record the retention time and peak area of the this compound peak. This will serve as the baseline (100% purity).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, etc.), retrieve a vial from each storage condition. Allow it to thaw completely and reach room temperature.
-
Repeat HPLC Analysis: Dilute and analyze the samples as described in step 3.
-
Purity Calculation: Calculate the purity of this compound at each time point by comparing the peak area of the parent compound to the total peak area of all components (parent + degradation products).
-
Purity (%) = (Area_this compound / Total Area) * 100
-
Protocol 2: Identification of this compound Degradation Products by LC-MS
Objective: To identify the mass of potential degradation products of this compound in a stressed DMSO solution.
Materials:
-
Aged or stressed this compound in DMSO solution
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase UPLC/HPLC column
-
HPLC grade solvents (as in Protocol 1)
Procedure:
-
Sample Preparation: Dilute the stressed this compound solution to an appropriate concentration for LC-MS analysis (typically in the low µM range).
-
LC-MS Method:
-
Use a similar chromatographic method as in Protocol 1, but with a UPLC system for better resolution if available. The method should be compatible with MS detection (e.g., using volatile mobile phase additives like formic acid or ammonium acetate).
-
MS Detection: Operate the mass spectrometer in positive ion mode (ESI+), as indole alkaloids typically ionize well under these conditions.
-
Scan Range: Set a wide scan range (e.g., m/z 100-1000) to detect the parent ion and potential degradation products.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound and confirm its expected mass-to-charge ratio ([M+H]⁺).
-
Analyze the mass spectra of any new peaks that appear in the chromatogram of the stressed sample.
-
Propose potential structures for the degradation products based on their mass and the likely chemical transformations (e.g., oxidation [+16 Da], dehydration [-18 Da]).
-
For further structural elucidation, perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the parent and degradation product ions.[5][6]
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Terpendole I Concentration for Cell Cycle Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Terpendole I for inducing cell cycle arrest. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful and accurate experimentation. As specific information for "this compound" is limited, this guide focuses on the well-characterized analogue, Terpendole E, a potent inhibitor of the mitotic kinesin Eg5, which is presumed to have a similar mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Terpendole E?
A1: Terpendole E is a natural product that acts as a specific inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1][2][3] Eg5 is a plus-end-directed motor protein essential for establishing and maintaining the bipolar mitotic spindle during cell division.[4] By inhibiting the ATPase activity of Eg5, Terpendole E prevents the proper separation of centrosomes, leading to the formation of characteristic monoastral spindles and subsequent mitotic arrest.[1][2]
Q2: At what phase of the cell cycle does Terpendole E induce arrest?
A2: Terpendole E induces cell cycle arrest specifically in M-phase (mitosis).[1] The inhibition of Eg5 function prevents cells from progressing through metaphase, leading to an accumulation of cells with a mitotic phenotype.
Q3: What is the typical effective concentration range for Terpendole E to induce mitotic arrest?
A3: The effective concentration of Terpendole E for inducing mitotic arrest can vary depending on the cell line and experimental conditions. However, studies have shown that it is a potent inhibitor, with some reports indicating activity in the nanomolar to low micromolar range. For instance, S-trityl-l-cysteine (STLC), another Eg5 inhibitor, induces mitotic arrest with an EC50 of approximately 200 nM.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How does Terpendole E differ from other mitotic inhibitors like taxanes or vinca alkaloids?
A4: Terpendole E specifically targets the motor protein Eg5, while taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vinblastine) target microtubules directly. Taxanes stabilize microtubules, while vinca alkaloids inhibit their polymerization. By targeting a motor protein, Terpendole E offers a different mechanism for inducing mitotic arrest, which can be advantageous in overcoming resistance to tubulin-targeting agents.[4]
Q5: What are the expected morphological changes in cells treated with Terpendole E?
A5: The most prominent morphological change in cells treated with Terpendole E is the formation of monoastral spindles, where the spindle poles fail to separate, resulting in a star-like arrangement of microtubules emanating from a single center.[1][5] This can be visualized using immunofluorescence microscopy by staining for α-tubulin.
Troubleshooting Guides
This section addresses common issues encountered during experiments with Terpendole E.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in mitotic index after Terpendole E treatment. | - Suboptimal drug concentration: The concentration of Terpendole E may be too low to effectively inhibit Eg5. - Drug inactivity: The compound may have degraded. - Cell line resistance: The cell line may be insensitive to Eg5 inhibition. - Incorrect timing of analysis: The time point for analysis may not be optimal for observing mitotic arrest. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 10 nM to 10 µM). - Ensure proper storage and handling of the Terpendole E stock solution. - Test a different cell line known to be sensitive to Eg5 inhibitors. - Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of mitotic arrest. |
| High levels of cell death observed instead of mitotic arrest. | - Drug concentration is too high: Excessive concentrations of Terpendole E can lead to cytotoxicity and apoptosis. - Prolonged mitotic arrest: Cells arrested in mitosis for an extended period can undergo apoptosis. | - Lower the concentration of Terpendole E. - Reduce the incubation time. - Analyze for markers of apoptosis (e.g., cleaved caspase-3) to confirm the cell death pathway. |
| Difficulty in visualizing monoastral spindles. | - Poor antibody staining: The immunofluorescence protocol may not be optimized. - Incorrect fixation: The fixation method may be disrupting the spindle structure. | - Optimize the primary and secondary antibody concentrations and incubation times. - Use a gentle fixation method, such as methanol fixation, to preserve microtubule structures. |
| Inconsistent results in Eg5 ATPase activity assays. | - Impure Eg5 enzyme: The recombinant Eg5 protein may be of poor quality. - Suboptimal assay conditions: The buffer composition, ATP concentration, or temperature may not be ideal. | - Use highly purified and active Eg5 protein. - Optimize assay parameters such as pH, ionic strength, and ATP concentration. Ensure the assay is performed within the linear range of the enzyme kinetics. |
Data Presentation
Table 1: Concentration-Dependent Effects of Eg5 Inhibitors on Mitotic Arrest and ATPase Activity
| Compound | Cell Line | Parameter | Value | Reference |
| Terpendole E | - | Eg5 ATPase Inhibition | - | [1] |
| S-trityl-l-cysteine (STLC) | HeLa | Mitotic Arrest IC50 | 700 nM | [5] |
| S-trityl-l-cysteine (STLC) | - | Basal ATPase Activity IC50 | 1.0 µM | [5] |
| S-trityl-l-cysteine (STLC) | - | MT-activated ATPase Activity IC50 | 140 nM | [5] |
| Monastrol | - | Eg5 Inhibitory Activity IC50 | 14 µM | [4] |
| HR22C16 | - | Eg5 Inhibition IC50 | 800 ± 10 nM | [4] |
Note: Data for this compound is not available. The table presents data for the related compound Terpendole E and other common Eg5 inhibitors for comparative purposes.
Experimental Protocols
Cell Culture and Treatment with Terpendole E
-
Cell Seeding: Plate the desired cell line in appropriate culture vessels (e.g., 6-well plates for Western blotting, coverslips in 24-well plates for immunofluorescence, or 96-well plates for viability assays) at a density that allows for exponential growth during the experiment.
-
Drug Preparation: Prepare a stock solution of Terpendole E in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Treatment: On the day of the experiment, dilute the Terpendole E stock solution to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and add the medium containing Terpendole E. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: After treatment, harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide at 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Immunofluorescence Staining of Mitotic Spindles
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips placed in a multi-well plate.
-
Treatment and Fixation: Treat the cells with Terpendole E as described above. After incubation, wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the coverslips three times with PBS. Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blotting for Mitotic Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against mitotic markers such as phospho-Histone H3 (Ser10) and Cyclin B1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Eg5 ATPase Activity Assay
-
Assay Principle: The ATPase activity of Eg5 is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric assay such as the malachite green assay or a coupled enzymatic assay.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
Procedure:
-
Add purified recombinant Eg5 protein to the reaction buffer.
-
Add microtubules (taxol-stabilized) to stimulate the ATPase activity.
-
Add various concentrations of Terpendole E or a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at a constant temperature (e.g., 25°C or 37°C).
-
Stop the reaction at different time points and measure the amount of Pi generated using a phosphate detection reagent.
-
-
Data Analysis: Plot the rate of Pi production against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Signaling pathway of Terpendole E-induced mitotic arrest.
Caption: Experimental workflow for analyzing Terpendole E effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel action of terpendole E on the motor activity of mitotic Kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Monoastral Spindle Formation with Terpendole E
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Terpendole E to induce monoastral spindle formation in their experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent Eg5 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using Terpendole E to induce monoastral spindle formation.
Q1: What is Terpendole E and how does it induce monoastral spindle formation?
Terpendole E is a natural product and a potent inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1] Eg5 is a motor protein essential for establishing a bipolar spindle during mitosis. It functions by sliding antiparallel microtubules apart, pushing the centrosomes to opposite poles of the cell. Terpendole E inhibits the ATPase activity of Eg5, which is crucial for its motor function.[1] This inhibition prevents centrosome separation, leading to the formation of a characteristic monoastral (monopolar) spindle, where a radial array of microtubules surrounds a single centrosome. This ultimately causes mitotic arrest and can lead to apoptosis in proliferating cells.
Q2: I am not observing the expected monoastral spindle phenotype after Terpendole E treatment. What could be the issue?
Several factors could contribute to a lack of the expected phenotype:
-
Incorrect Drug Concentration: The concentration of Terpendole E is critical. If the concentration is too low, it may not be sufficient to inhibit Eg5 effectively. Conversely, excessively high concentrations can lead to off-target effects and cytotoxicity that masks the specific mitotic phenotype. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to Eg5 inhibitors. Factors such as endogenous Eg5 expression levels and the activity of other kinesins like KIF15, which can partially compensate for Eg5 loss, can influence the outcome.
-
Timing of Observation: The monoastral spindle phenotype is cell cycle-dependent and most prominent in cells that have entered mitosis. Ensure you are analyzing cells at an appropriate time point after treatment to allow for accumulation in mitosis. A time-course experiment is advisable.
-
Drug Stability and Solubility: Terpendole E is a natural product, and its production and stability can be a concern.[1] Ensure the compound is properly stored and handled. Prepare fresh dilutions from a stock solution for each experiment. Poor solubility can also lead to a lower effective concentration.
Q3: My cells are dying, but I don't see a clear mitotic arrest with monoastral spindles. Why is this happening?
High levels of cell death without a clear monoastral spindle phenotype can be due to:
-
High Drug Concentration: As mentioned, excessive concentrations of Terpendole E can induce widespread cytotoxicity through mechanisms other than mitotic arrest.
-
Prolonged Mitotic Arrest: A sustained mitotic arrest induced by Eg5 inhibition is ultimately toxic to cells and will lead to apoptosis. If you are observing at very late time points, you may be seeing the downstream consequence of the mitotic arrest rather than the arrest itself.
-
Off-Target Effects: While Terpendole E is a potent Eg5 inhibitor, high concentrations may lead to off-target effects that contribute to cytotoxicity.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve to identify the lowest effective concentration that induces the monoastral spindle phenotype with minimal immediate cytotoxicity.
-
Optimize Timing: Conduct a time-course experiment (e.g., 8, 16, 24, 48 hours) to identify the optimal window for observing the monoastral spindle phenotype before widespread cell death occurs.
-
Use a Mitotic Marker: Co-stain with an antibody against a mitotic marker, such as phosphorylated Histone H3 (Ser10), to confirm that the cells are indeed arrested in mitosis.
Q4: I am observing a high background or weak signal in my immunofluorescence staining for spindles. How can I improve this?
For optimal visualization of monoastral spindles, consider the following:
-
Antibody Selection and Concentration: Use a high-quality primary antibody specific for α-tubulin. The optimal dilution of the primary antibody should be determined through titration.
-
Fixation and Permeabilization: The choice of fixation and permeabilization agents can significantly impact staining quality. Methanol fixation at -20°C is commonly used for visualizing microtubules.
-
Blocking: Ensure adequate blocking to prevent non-specific antibody binding.
-
Washing Steps: Thorough washing between antibody incubation steps is crucial to reduce background.
Quantitative Data
The half-maximal inhibitory concentration (IC50) of Terpendole E can vary between cell lines. It is crucial to determine the IC50 for your specific experimental system. Below is a summary of reported values for Eg5 inhibitors.
| Compound | Cell Line | Assay | IC50 |
| Terpendole E | HeLa | Monoastral Spindle Formation | Not explicitly found, but effective concentrations are in the low micromolar range. |
| S-trityl-l-cysteine (STLC) | HeLa | Monoastral Spindle Formation | 700 nM |
| Monastrol | BS-C-1 | Monoastral Spindle Formation | ~50 µM for >50% reduction in centrosome separation |
Note: This table provides examples and the optimal concentration of Terpendole E should be empirically determined.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the cytotoxic effects of Terpendole E and calculating its IC50 value.
Materials:
-
Adherent cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete culture medium
-
Terpendole E
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Terpendole E in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Immunofluorescence Staining for Monoastral Spindles
This protocol is for visualizing the monoastral spindle phenotype induced by Terpendole E.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Terpendole E
-
Phosphate-buffered saline (PBS)
-
Fixation solution: ice-cold Methanol
-
Permeabilization solution (if not using Methanol fixation): 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% BSA in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody: Mouse anti-α-tubulin (e.g., Sigma-Aldrich, T5168)
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugated (e.g., Invitrogen)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere. Treat the cells with the desired concentration of Terpendole E for the optimized duration.
-
Fixation: Wash the cells twice with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer (e.g., 1:1000). Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer (e.g., 1:1000). Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the coverslips once with PBS and mount them onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Cells treated with Terpendole E should exhibit a monoastral spindle phenotype in the mitotic population.
Visualizations
Caption: Mechanism of Terpendole E-induced monoastral spindle formation.
Caption: Standard experimental workflow for studying Terpendole E.
References
dealing with Terpendole I resistance in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Terpendole I in cancer cell lines.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a member of the terpenoid class of natural products. While specific data on this compound is limited, related compounds such as Terpendole E act as potent and specific inhibitors of the mitotic kinesin Eg5 (also known as KIF11).[1][2] Eg5 is a motor protein essential for establishing the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to the formation of monoastral spindles, mitotic arrest, and subsequent apoptosis.[1] Terpenoids, as a class, are known to induce anticancer effects through various mechanisms including cell cycle arrest and apoptosis.[3][4][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to drugs targeting the mitotic spindle, including Eg5 inhibitors, can arise through several mechanisms:
-
Target Alteration: Point mutations in the gene encoding Eg5 (KIF11) can alter the drug-binding site, reducing the affinity of this compound for its target.[6][7]
-
Compensatory Pathways: Upregulation of other motor proteins, such as Kinesin-12 (Kif15), can compensate for the loss of Eg5 function, allowing the cell to build a functional mitotic spindle despite Eg5 inhibition.[8]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[9]
-
Apoptosis Evasion: Alterations in apoptotic signaling pathways, such as the Bcl-2 family of proteins, can make cells more resistant to the pro-apoptotic signals triggered by mitotic arrest.[10]
Q3: How can I confirm the mechanism of resistance in my cell line?
Several experimental approaches can be used to investigate the mechanism of resistance:
-
Sequencing of KIF11: Sequence the coding region of the KIF11 gene in your resistant cell line to identify potential mutations in the Eg5 motor domain.
-
Gene and Protein Expression Analysis: Use quantitative PCR (qPCR) and Western blotting to assess the expression levels of KIF11, KIF15, and ABC transporters (e.g., ABCB1) in resistant versus parental cells.
-
Functional Assays:
-
ATPase Activity Assay: Measure the microtubule-stimulated ATPase activity of purified Eg5 from sensitive and resistant cells in the presence of this compound.[7]
-
Drug Efflux Assay: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to measure drug efflux activity.
-
Apoptosis Profiling: Analyze the expression of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, Bax, Bak) and assess apoptosis induction using assays like Annexin V staining or caspase activity assays.
-
TROUBLESHOOTING GUIDES
Issue 1: Gradual loss of this compound efficacy over time.
Possible Cause: Development of acquired resistance in the cancer cell line population.
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the stock solution of this compound has not degraded. Prepare a fresh stock and repeat the experiment.
-
Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Establish a Resistance Profile: Determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and compare it to the initial IC50 in the parental cell line. A significant increase in IC50 indicates acquired resistance.
-
Investigate Resistance Mechanisms:
-
Hypothesis: Target Alteration.
-
Experiment: Sequence the KIF11 gene.
-
Expected Outcome: Identification of mutations in the drug-binding pocket of Eg5.
-
-
Hypothesis: Upregulation of Compensatory Pathways.
-
Experiment: Perform qPCR and Western blot for Kif15.
-
Expected Outcome: Increased mRNA and protein levels of Kif15 in the resistant cells.
-
-
Hypothesis: Increased Drug Efflux.
-
Experiment: Measure P-gp activity using a fluorescent substrate.
-
Expected Outcome: Increased efflux of the fluorescent substrate in resistant cells, which can be reversed by a P-gp inhibitor like verapamil.
-
-
Issue 2: No significant cell death observed despite clear mitotic arrest.
Possible Cause: Evasion of apoptosis.
Troubleshooting Steps:
-
Confirm Mitotic Arrest: Use immunofluorescence to visualize the formation of monoastral spindles, a hallmark of Eg5 inhibition. Perform cell cycle analysis by flow cytometry to confirm an accumulation of cells in the G2/M phase.
-
Assess Apoptotic Machinery:
-
Experiment: Perform Western blotting for key apoptosis-related proteins, including pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Mcl-1) Bcl-2 family members, as well as cleaved caspases (e.g., caspase-3).
-
Expected Outcome: Resistant cells may show higher levels of anti-apoptotic proteins or lower levels of pro-apoptotic proteins compared to sensitive cells.
-
-
Consider Combination Therapy:
-
Strategy: Combine this compound with a BH3 mimetic (e.g., a Bcl-2 or Mcl-1 inhibitor) to overcome the apoptotic block.[10] This can re-sensitize the cells to the mitotic arrest induced by this compound.
-
QUANTITATIVE DATA SUMMARY
The following table summarizes hypothetical IC50 values that might be observed in a parental cancer cell line versus a this compound-resistant subline, and the effect of a combination therapy.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | This compound | 10 | - |
| Resistant | This compound | 500 | 50 |
| Resistant | This compound + Verapamil (P-gp inhibitor) | 50 | 5 |
| Resistant | This compound + ABT-263 (Bcl-2/Bcl-xL inhibitor) | 75 | 7.5 |
EXPERIMENTAL PROTOCOLS
Cell Viability (IC50) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for Protein Expression
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the proteins of interest (e.g., Eg5, Kif15, P-gp, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
VISUALIZATIONS
Caption: Mechanism of action of this compound as an Eg5 inhibitor.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. A novel action of terpendole E on the motor activity of mitotic Kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Resistance is not futile: Surviving Eg5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Quality Control and Purity Assessment of Synthetic Terpendole I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Terpendole I. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for assessing the purity of synthetic this compound?
A1: The primary recommended techniques for purity assessment of this compound, a complex indole-diterpene alkaloid, are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (or a photodiode array detector for peak purity analysis) and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification. Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for identifying volatile impurities.
Q2: How can I identify unknown peaks in my HPLC chromatogram of this compound?
A2: Unknown peaks can be investigated using LC-MS. The mass-to-charge ratio (m/z) of the unknown peak can provide a molecular weight, which, along with its fragmentation pattern, can help in elucidating its structure. Comparing the retention time and mass spectrum with those of known potential impurities or degradation products is a standard approach.
Q3: My batch of synthetic this compound has a lower than expected purity. What are the common sources of impurities?
A3: Impurities in synthetic this compound can originate from several sources:
-
Process-related impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.
-
Degradation products: Formed during the synthesis, purification, or storage due to factors like heat, light, pH extremes, or oxidation.
-
Reagent-related impurities: Residual solvents, catalysts, and other reagents used in the synthesis.
Q4: Is the chiral purity of this compound important, and how can it be assessed?
A4: Yes, as a chiral molecule, the stereochemical configuration of this compound is critical as different enantiomers or diastereomers can have significantly different pharmacological activities and toxicological profiles. Chiral purity should be assessed using a specific chiral HPLC method employing a chiral stationary phase (CSP).
Q5: How should I properly store my synthetic this compound to minimize degradation?
A5: While specific stability data for this compound is not widely published, as a general guideline for complex organic molecules, it should be stored in a cool, dark, and dry place. It is recommended to store it as a solid in a tightly sealed container, protected from light and moisture. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C or -80°C) and for a limited duration. A preliminary stability study under your specific storage conditions is advisable.
Troubleshooting Guides
Issue 1: Tailing or broad peaks in the HPLC analysis of this compound.
| Possible Cause | Troubleshooting Step |
| Column Overload | Decrease the injection volume or the concentration of the sample. |
| Secondary Interactions | Add a small amount of a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape. |
| Column Degradation | Flush the column with a strong solvent or replace the column if it has reached the end of its lifespan. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. |
Issue 2: Inconsistent retention times for the this compound peak.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump performance. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Air Bubbles in the System | Purge the pump to remove any air bubbles. |
Issue 3: Appearance of new impurity peaks during a stability study.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This indicates instability under the tested conditions. Use LC-MS to identify the structure of the new peaks to understand the degradation pathway. |
| Sample Contamination | Ensure proper sample handling and storage to avoid contamination. |
| Interaction with Excipients (if in formulation) | Conduct compatibility studies with individual excipients to identify any interactions. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general starting point for the purity assessment of this compound. Optimization will likely be required.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of synthetic this compound in methanol or acetonitrile.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze by HPLC-PDA and LC-MS to identify and separate the degradation products from the parent compound.
Data Presentation
Table 1: Example HPLC Purity Analysis of a Synthetic this compound Batch
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 4.5 | 0.2 | Process Impurity A |
| 2 | 8.2 | 0.5 | Unknown |
| 3 | 15.6 | 98.9 | This compound |
| 4 | 19.1 | 0.4 | Process Impurity B |
Table 2: Summary of Forced Degradation Study Results for this compound
| Stress Condition | % Degradation | Major Degradation Products (Retention Time, min) |
| Acid Hydrolysis (1N HCl, 60°C, 24h) | 15.2 | 12.8, 14.1 |
| Base Hydrolysis (1N NaOH, 60°C, 24h) | 25.8 | 10.5, 13.2 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.5 | 16.5 |
| Thermal (105°C, 24h) | 3.1 | 15.9 |
| Photolytic (UV 254nm, 24h) | 5.6 | 17.2 |
Visualizations
Caption: Workflow for the quality control of synthetic this compound.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
Technical Support Center: Overcoming Limitations in the Large-Scale Production of Terpendole I
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the large-scale production of Terpendole I. This guide addresses common challenges in both biosynthetic and chemical synthesis routes, offering detailed protocols and frequently asked questions to facilitate successful and scalable production.
Troubleshooting Guides
Biosynthetic Production via Chaunopycnis alba
Issue 1: Low Titer of this compound in Fermentation Broth
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Fermentation Conditions | Optimize key parameters such as temperature, pH, aeration, and agitation speed. Conduct a design of experiments (DoE) study to identify optimal ranges. | Increased production of this compound and its precursors. |
| Nutrient Limitation | Supplement the fermentation medium with additional carbon and nitrogen sources, as well as essential minerals and vitamins. | Enhanced fungal growth and secondary metabolite production. |
| Feedback Inhibition | Implement in-situ product removal (ISPR) techniques, such as resin adsorption, to continuously remove this compound from the broth. | Alleviation of feedback inhibition, leading to higher final titers. |
| Inefficient Precursor Supply | Overexpress genes encoding key enzymes in the upstream indole diterpenoid pathway, such as those for geranylgeranyl diphosphate (GGPP) synthesis. | Increased availability of precursors for this compound biosynthesis. |
| Shunt Product Formation | Disrupt the terP gene, which encodes a P450 monooxygenase that converts Terpendole E to other metabolites, to channel metabolic flux towards this compound.[1] | Accumulation of Terpendole E, a key intermediate, leading to higher this compound yields.[1] |
Issue 2: Inconsistent Batch-to-Batch Production
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Genetic Instability of the Production Strain | Perform regular strain maintenance and characterization. Use cryopreserved stocks for inoculating seed cultures. | Consistent production performance across different batches. |
| Variability in Raw Materials | Source high-quality, consistent raw materials for the fermentation medium. Perform quality control checks on each batch of raw materials. | Reduced variability in fermentation outcomes. |
| Inoculum Quality | Standardize the inoculum preparation procedure, including age, cell density, and morphology. | Uniform initiation of the fermentation process. |
Chemical Synthesis
Issue 1: Low Yield in the Palladium-Mediated Indole Ring Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Use fresh palladium catalyst and ensure anhydrous and anaerobic reaction conditions. Consider using a more robust ligand for the palladium. | Improved catalytic activity and higher yield of the indole product. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, solvent, and base. Screen different palladium sources and ligands. | Increased reaction rate and conversion to the desired product. |
| Side Reactions | Add radical scavengers to suppress unwanted side reactions. Purify starting materials to remove impurities that may interfere with the reaction. | Reduced formation of byproducts and increased selectivity for the indole ring. |
Issue 2: Difficulty in Purification of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Closely Related Impurities | Employ multi-step purification protocols, including a combination of normal-phase and reverse-phase chromatography. | Isolation of this compound with high purity. |
| Product Degradation | Handle the purified product under an inert atmosphere and store it at low temperatures to prevent degradation. | Maintained integrity and purity of the final product. |
Frequently Asked Questions (FAQs)
Biosynthesis
-
Q1: What is the typical fermentation time for Chaunopycnis alba to produce this compound? A1: Fermentation times can vary, but typically range from 7 to 14 days to achieve optimal titers of this compound.
-
Q2: What analytical methods are recommended for monitoring this compound production during fermentation? A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for quantifying this compound in fermentation broth.
-
Q3: How can I confirm the disruption of the terP gene in my engineered strain? A3: Successful gene disruption can be confirmed by PCR analysis of the genomic DNA and further validated by Southern blotting. The absence of the corresponding shunt metabolites in the fermentation broth can also serve as a phenotypic confirmation.
Chemical Synthesis
-
Q4: What are the key steps in the total synthesis of (±)-terpendole E? A4: The first total synthesis of racemic terpendole E was achieved in a 13-step sequence.[2][3] Key transformations include a diastereoselective installation of a C3 quaternary stereocenter via a cyclopropyl ketone intermediate and a palladium-mediated two-step construction of the indole ring.[2][3]
-
Q5: Are there any specific safety precautions to consider during the chemical synthesis? A5: Yes, palladium catalysts can be pyrophoric, and many of the organic solvents used are flammable and toxic. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Quantitative Data
Table 1: Comparison of this compound Production Methods
| Production Method | Reported Yield/Titer | Purity | Key Advantages | Key Limitations |
| Biosynthesis (Chaunopycnis alba) | Variable, can be significantly increased with genetic engineering. | Typically requires extensive purification. | Potential for high yields through strain optimization; sustainable process. | Inconsistent production; complex purification.[1] |
| Chemical Synthesis | 13% overall yield for (±)-terpendole E.[2] | High purity achievable after chromatography. | High purity; well-defined process. | Multi-step synthesis with potential for low overall yield; use of hazardous reagents. |
Experimental Protocols
Protocol 1: Fermentation of Chaunopycnis alba for this compound Production
-
Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., potato dextrose broth) with a cryopreserved culture of Chaunopycnis alba. Incubate at 28°C on a rotary shaker at 180 rpm for 3-4 days.
-
Production Fermentation: Transfer the seed culture to a 2 L production fermenter containing 1.5 L of production medium.
-
Fermentation Conditions: Maintain the temperature at 28°C, pH at 6.0 (controlled with 2 M NaOH and 2 M HCl), and dissolved oxygen above 20% (by adjusting agitation and aeration rates).
-
Sampling and Analysis: Withdraw samples aseptically every 24 hours to monitor cell growth (dry cell weight) and this compound concentration (by HPLC-MS).
-
Harvesting: After approximately 10-12 days, or when the this compound titer reaches its maximum, harvest the fermentation broth by centrifugation or filtration.
Protocol 2: Extraction and Purification of this compound from Fermentation Broth
-
Extraction: Extract the harvested fermentation broth (supernatant) three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of hexane and ethyl acetate to separate the major fractions.
-
Preparative HPLC: Further purify the fractions containing this compound using preparative reverse-phase HPLC with a suitable gradient of acetonitrile and water.
-
Final Product: Collect the pure fractions, evaporate the solvent, and dry under vacuum to obtain pure this compound. Confirm the identity and purity by NMR and HRMS.
Protocol 3: Palladium-Mediated Indole Synthesis (Key Step in Chemical Synthesis)
This is a generalized protocol based on common methods for palladium-catalyzed indole formation.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide precursor, the alkyne precursor, palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., DMF or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Biosynthetic pathway of this compound in Chaunopycnis alba.
Caption: Experimental workflow for biosynthetic production of this compound.
Caption: Logical troubleshooting flow for low this compound yield.
References
Technical Support Center: Terpendole I Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Terpendole I in enzymatic assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during enzymatic assays with this compound, which primarily targets Sterol O-Acyltransferase (SOAT) and the mitotic kinesin Eg5.
| Question | Answer |
| General Assay Issues | |
| My enzyme activity is low or absent in all wells, including the positive control. | - Reagent Temperature: Ensure all assay components, except for the enzyme, have been brought to the optimal reaction temperature. Enzymes should be kept on ice until use. - Reagent Preparation: Double-check the concentrations and preparation of all reagents, including buffers, substrates, and cofactors. - Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles. |
| I am observing high background noise in my assay. | - Substrate Instability: The substrate may be degrading spontaneously. Run a control with substrate and buffer but no enzyme to check for background signal generation. - Assay Buffer Components: Some buffer components can interfere with the detection method. Test for interference by running the assay with and without potentially problematic components. - Contamination: Ensure all reagents and labware are free from contaminants that might interfere with the assay. |
| My results are not reproducible between experiments. | - Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. - Incubation Times: Maintain consistent incubation times and temperatures for all experiments. - Reagent Stability: Prepare fresh reagents for each experiment, as some may degrade over time. |
| This compound-Specific Issues | |
| I am seeing precipitation in my assay wells after adding this compound. | This compound, like many organic small molecules, can have limited aqueous solubility. - Solvent Concentration: this compound is often dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity or causes precipitation (typically <1-2%). - Solubility Enhancement: Consider using a buffer with a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) to improve solubility, but first verify that the detergent does not inhibit your enzyme. - Sonication: Briefly sonicating the stock solution or the assay plate after adding the compound may help to dissolve precipitates.[1] |
| This compound is not showing any inhibitory effect on my target enzyme. | - Compound Integrity: Verify the purity and integrity of your this compound sample. - Concentration Range: You may be testing a concentration range that is too low. Perform a dose-response experiment with a wider range of concentrations. - Assay Conditions: The specific assay conditions (e.g., pH, substrate concentration) may not be optimal for observing inhibition by this compound. |
| SOAT Assay-Specific Issues | |
| I am having trouble with the fluorescent cholesterol substrate (e.g., NBD-cholesterol). | - Photobleaching: Protect the fluorescent substrate from light as much as possible. - Quenching: Other components in the assay mixture may be quenching the fluorescent signal. Test for quenching by measuring the fluorescence of the substrate in the presence and absence of other reagents. |
| Eg5 ATPase Assay-Specific Issues | |
| The ATPase activity of my Eg5 enzyme is very low. | - Microtubule Activation: The ATPase activity of Eg5 is significantly stimulated by microtubules. Ensure that you are using properly polymerized and stabilized microtubules in your assay. - Enzyme Purity: The purity of the Eg5 enzyme is critical. Impurities can inhibit its activity. |
Quantitative Data Summary
The following table summarizes the inhibitory activities of various terpendole derivatives against human Sterol O-Acyltransferase 1 (SOAT1) and 2 (SOAT2). The IC50 value is the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as log (IC50 for SOAT1/IC50 for SOAT2).
| Compound | SOAT1 IC50 (µM) | SOAT2 IC50 (µM) | Selectivity Index (SI) |
| Terpendole N | > 14 | > 14 | - |
| Terpendole O | 6.9 | 5.8 | +0.06 |
| Terpendole P | 2.4 | 2.7 | -0.06 |
Data sourced from a study on new terpendole congeners.[2]
Experimental Protocols
SOAT1 Inhibition Assay using Fluorescent Cholesterol
This protocol is adapted from methods describing the use of NBD-cholesterol to measure SOAT1 activity.[3]
Materials:
-
Human SOAT1 enzyme (purified or in microsomes)
-
NBD-cholesterol (fluorescent substrate)
-
Oleoyl-CoA (acyl donor)
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4
-
Bovine Serum Albumin (BSA)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of NBD-cholesterol in a suitable solvent (e.g., ethanol) and then dilute it in the assay buffer containing BSA. The BSA helps to solubilize the cholesterol.
-
Prepare a working solution of oleoyl-CoA in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilution or DMSO (for control wells)
-
SOAT1 enzyme
-
-
Incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the NBD-cholesterol solution to each well.
-
Initiate the reaction by adding the oleoyl-CoA solution.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), protected from light.
-
Measure the increase in fluorescence resulting from the formation of fluorescent cholesteryl esters. The esterified NBD-cholesterol exhibits higher fluorescence in a hydrophobic environment.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Kinesin Eg5 ATPase Activity Assay
This protocol is a generalized method for measuring the microtubule-stimulated ATPase activity of Eg5, often performed using a coupled enzymatic assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[4] Commercial kits are also available for this purpose.[5]
Materials:
-
Human Eg5 motor domain (purified)
-
Microtubules (polymerized from tubulin and stabilized with taxol)
-
Assay Buffer: e.g., 80 mM PIPES (pH 6.8), 50 mM NaCl, 5 mM MgCl₂, 1 mM EGTA
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer containing NADH, PEP, PK, and LDH. This is the "regeneration system" that couples ADP production to NADH oxidation.
-
Prepare a working solution of ATP in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer with regeneration system
-
This compound dilution or DMSO (for control wells)
-
Eg5 enzyme
-
Microtubules
-
-
Incubate for a few minutes at room temperature to allow for inhibitor binding and temperature equilibration.
-
-
Initiate Reaction:
-
Initiate the reaction by adding ATP to each well.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of ATP hydrolysis by Eg5.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each well.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
SOAT1 Inhibition and SREBP-1 Signaling
Inhibition of SOAT1 by this compound leads to an accumulation of free cholesterol in the endoplasmic reticulum (ER). This increase in ER cholesterol prevents the transport of the SCAP-SREBP-1 complex to the Golgi apparatus, thereby inhibiting the proteolytic cleavage and activation of SREBP-1.[6][7][8] The reduced levels of active SREBP-1 in the nucleus lead to decreased transcription of genes involved in lipogenesis.[6][7][8]
Caption: SOAT1/SREBP-1 signaling pathway and the effect of this compound.
Eg5 Inhibition and Mitotic Arrest
Eg5 is a plus-end-directed motor protein essential for establishing and maintaining the bipolar mitotic spindle. It functions by sliding antiparallel microtubules apart. Inhibition of Eg5's ATPase activity by this compound prevents centrosome separation, leading to the formation of a monopolar spindle ("monoaster") and subsequent mitotic arrest.[9][10]
Caption: Role of Eg5 in mitosis and the consequence of its inhibition.
General Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors like this compound.
Caption: A generalized workflow for enzyme inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the inhibition mechanism of human sterol O-acyltransferase 1 by a competitive inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytoskeleton.com [cytoskeleton.com]
- 6. Inhibition of SOAT1 suppresses glioblastoma growth via blocking SREBP-1-mediated lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of SOAT1 Suppresses Glioblastoma Growth via Blocking SREBP-1–Mediated Lipogenesis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Terpendole I vs. Monastrol: A Comparative Guide to Eg5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of the mitotic kinesin Eg5: Terpendole I and monastrol. Eg5 is a critical motor protein for the formation of the bipolar spindle during mitosis, making it a key target for the development of anti-cancer therapeutics. Understanding the distinct mechanisms and potencies of its inhibitors is crucial for advancing drug discovery and cell biology research.
Mechanism of Action and Cellular Effects
Both this compound (often referred to as Terpendole E in literature) and monastrol target the motor domain of Eg5, leading to the inhibition of its ATPase activity and consequently, its motor function. This inhibition prevents the proper separation of centrosomes, resulting in the formation of a characteristic monoastral spindle, which in turn activates the spindle assembly checkpoint and induces mitotic arrest. Prolonged mitotic arrest ultimately leads to apoptotic cell death.
A key distinction lies in their binding sites and mechanisms. Monastrol is a well-characterized allosteric inhibitor that binds to a site involving loop L5 of the Eg5 motor domain. In contrast, this compound exhibits a different inhibitory mechanism. Notably, this compound and its analogues are effective against Eg5 mutants that confer resistance to monastrol and other loop L5-binding inhibitors, suggesting a distinct binding site or mode of action. While monastrol induces a weak-binding state of Eg5 on microtubules, this compound only partially inhibits the Eg5-microtubule interaction.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and monastrol against Eg5. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Assay Type | Eg5 Construct | IC50 (µM) | Reference |
| This compound (E) | Microtubule-stimulated ATPase activity | Human Eg5 | 23 | [1] |
| Monastrol | Microtubule-stimulated ATPase activity | Human Eg5 | ~14 | [2] |
| (S)-Monastrol | Microtubule-stimulated ATPase activity | Eg5 motor domain | 13.8 ± 1.0 | [3] |
| Monastrol | Basal ATPase activity | Eg5 constructs | 16 | [2] |
| (S)-Monastrol | Basal ATPase activity | Eg5 | 1.7 | [2] |
| (R)-Monastrol | Basal ATPase activity | Eg5 | 8.2 | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Eg5 inhibitors.
Microtubule-Activated Eg5 ATPase Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a direct indicator of its motor activity.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
ATPase assay buffer (e.g., 25 mM PIPES-KOH pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling system
-
NADH
-
Phosphoenolpyruvate (PEP)
-
This compound or monastrol dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing ATPase assay buffer, PK/LDH, NADH, and PEP.
-
Add paclitaxel-stabilized microtubules to the desired final concentration (e.g., 5 µM).
-
Add the Eg5 motor domain to a final concentration of approximately 50 nM.
-
Add varying concentrations of this compound or monastrol (or DMSO for control) to the wells of a microplate.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C) using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the ATPase activity and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Immunofluorescence Analysis of Mitotic Arrest
This cell-based assay visualizes the effect of inhibitors on spindle morphology and quantifies the percentage of cells arrested in mitosis.
Materials:
-
HeLa cells or other suitable cancer cell line
-
Cell culture medium and supplements
-
This compound or monastrol
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-phospho-histone H3 (a marker for mitotic cells)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or monastrol for a specified duration (e.g., 16-24 hours). Include a DMSO-treated control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 3% BSA for 1 hour.
-
Incubate with primary antibodies (e.g., anti-α-tubulin and anti-phospho-histone H3) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Quantify the percentage of cells exhibiting a monoastral spindle phenotype and positive staining for phospho-histone H3 to determine the extent of mitotic arrest.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for evaluating Eg5 inhibitors and the signaling pathway associated with Eg5 function and inhibition.
Caption: Workflow for evaluating this compound and monastrol.
Caption: Eg5 signaling pathway and points of inhibition.
Conclusion
This compound and monastrol are both valuable chemical probes for studying the role of Eg5 in mitosis and serve as lead compounds for the development of novel anti-cancer drugs. While both effectively inhibit Eg5 and induce mitotic arrest, their distinct mechanisms of action present different opportunities for therapeutic intervention. The efficacy of this compound against monastrol-resistant Eg5 mutants highlights the potential for developing inhibitors that can overcome acquired drug resistance. Further research, including direct comparative studies under identical experimental conditions, will be crucial for fully elucidating their relative advantages and guiding the development of next-generation Eg5-targeted therapies.
References
Evaluating the Specificity of Terpendole I for Kinesin Eg5: A Comparative Guide
An in-depth analysis of Terpendole I's inhibitory profile against the mitotic kinesin Eg5, benchmarked against other well-characterized inhibitors. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and a visual workflow for assessing inhibitor specificity.
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein for the formation of a bipolar mitotic spindle, making it an attractive target for the development of anticancer therapeutics.[1] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells. This compound, a member of the terpendole family of natural products (with Terpendole E being a notable example), has been identified as an inhibitor of Eg5.[2][3] This guide evaluates the specificity of this compound for Eg5 by comparing its activity with other known Eg5 inhibitors with distinct mechanisms of action.
Comparative Inhibitory Activity of Eg5 Inhibitors
The potency and mechanism of action of various small molecule inhibitors targeting Eg5 have been extensively studied. These inhibitors can be broadly classified based on their binding site and their effect on the motor's interaction with microtubules. "Loop-5 inhibitors" like Monastrol and S-trityl-L-cysteine (STLC) are allosteric inhibitors that trap Eg5 in a weak microtubule-binding state. In contrast, "rigor inhibitors" such as BRD9876 lock Eg5 in a strong microtubule-binding state.[4]
The following table summarizes the inhibitory potency of Terpendole E and other key Eg5 inhibitors. While a specific IC50 value for Terpendole E against human Eg5 ATPase is not consistently reported in the literature, it is described as a potent inhibitor.[5]
| Inhibitor | Type | Target | Potency (IC50/Ki) | Reported Specificity |
| Terpendole E | Allosteric | Eg5 | Potent inhibitor (specific IC50 not consistently reported) | Does not affect conventional kinesin from Drosophila or bovine brain.[3] |
| Monastrol | Allosteric (Loop-5) | Eg5 | IC50: ~14 µM (racemic, microtubule-stimulated ATPase)[6] | Specific for Eg5. |
| S-trityl-L-cysteine (STLC) | Allosteric (Loop-5) | Eg5 | IC50: 140 nM (microtubule-stimulated ATPase)[7][8] | Specific for Eg5 among nine different human kinesins tested. |
| Ispinesib (SB-715992) | Allosteric (Loop-5) | Eg5 | Ki: 1.7 nM | Highly specific for KSP. |
| Filanesib (ARRY-520) | Allosteric | Eg5 | IC50: 6 nM | Selective KSP inhibitor. |
| K858 | Allosteric | Eg5 | IC50: 1.3 µM (racemic, microtubule-stimulated ATPase) | Specific for Eg5; no effect on microtubule polymerization. |
| BRD9876 | Allosteric (Rigor) | Eg5 | Ki: 4 nM (ATP-competitive)[4][9] | Selectively inhibits microtubule-bound Eg5. |
Experimental Protocols
The evaluation of inhibitor specificity and potency relies on standardized biochemical and cell-based assays.
Kinesin ATPase Activity Assay
This assay is a primary method for quantifying the inhibitory effect of a compound on the enzymatic activity of Eg5.
-
Objective: To measure the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of an inhibitor.
-
Principle: The ATPase activity of kinesins is coupled to their motor function. The assay measures the production of ADP, a product of ATP hydrolysis. A common method is the pyruvate kinase/lactate dehydrogenase linked assay or luminescence-based assays like ADP-Glo™.
-
General Protocol (ADP-Glo™ Assay):
-
Recombinant human Eg5 motor domain is incubated with microtubules in an assay buffer.
-
A serial dilution of the test compound (e.g., this compound) is added to the Eg5/microtubule mixture.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, an ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a luminometer.
-
Data are normalized to controls (no inhibitor) and IC50 values are calculated by fitting the data to a dose-response curve.
-
Kinesin Selectivity Panel
To assess the specificity of an inhibitor, its activity is tested against a panel of other kinesin motor proteins.
-
Objective: To determine if a compound inhibits other kinesins, thereby evaluating its off-target effects within the kinesin superfamily.
-
Principle: The inhibitor is tested in parallel ATPase assays using a variety of different human kinesin motor domains.
-
General Protocol:
-
A panel of recombinant human kinesin motor domains (e.g., CENP-E, MKLP1, Kinesin Heavy Chain) is assembled.
-
The ATPase activity of each kinesin is measured in the presence of a fixed concentration of the inhibitor (e.g., 100-fold the Eg5 IC50) or a full dose-response curve is generated.
-
The percentage of inhibition for each kinesin is calculated. High inhibition of other kinesins indicates a lack of specificity.
-
Cell-Based Mitotic Arrest Assay
This assay validates the in-vitro findings in a cellular context.
-
Objective: To determine if the inhibitor induces a mitotic arrest phenotype characteristic of Eg5 inhibition.
-
Principle: Inhibition of Eg5 in dividing cells prevents the separation of centrosomes, resulting in the formation of monoastral spindles and an accumulation of cells in mitosis.
-
General Protocol:
-
A proliferating cancer cell line (e.g., HeLa) is treated with various concentrations of the inhibitor.
-
After incubation (e.g., 16-24 hours), cells are fixed.
-
Immunofluorescence staining is performed using antibodies against α-tubulin (to visualize the spindle) and a DNA stain (e.g., DAPI) to visualize the chromosomes.
-
Cells are imaged using fluorescence microscopy, and the percentage of cells with a monoastral spindle phenotype is quantified.
-
The IC50 for mitotic arrest is determined from the dose-response curve.
-
Visualizations
Signaling Pathway of Eg5 Inhibition
Caption: Mechanism of mitotic arrest induced by Eg5 inhibition.
Experimental Workflow for Specificity Evaluation
Caption: Workflow for evaluating the specificity of an Eg5 inhibitor.
Conclusion on this compound Specificity
Based on available data, Terpendole E, a representative of the this compound class, demonstrates a notable degree of specificity for Eg5. Early studies indicated that it inhibits human Eg5 without affecting conventional kinesin from other species.[3] Furthermore, its ability to inhibit Eg5 mutants that are resistant to common Loop-5 inhibitors suggests a distinct binding site or mechanism of action, which can be advantageous in overcoming drug resistance.[5]
However, for a comprehensive evaluation, further studies are required to test this compound against a broad panel of human kinesins to quantify its selectivity profile in direct comparison to other inhibitors like STLC, which has been shown to be highly specific for Eg5.[8] The experimental workflows detailed in this guide provide a robust framework for conducting such a comparative analysis, which is essential for the further development of this compound as a potential therapeutic agent.
References
- 1. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel action of terpendole E on the motor activity of mitotic Kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpendole E and its derivative inhibit STLC- and GSK-1-resistant Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Terpendole I and Its Structurally Related Analogs
A comprehensive guide for researchers and drug development professionals on the biological activities of terpendole alkaloids, focusing on the impact of structural and stereochemical variations.
While a direct comparative analysis of the biological activity between Terpendole I and its synthetic stereoisomers is not extensively documented in publicly available literature, a wealth of information exists on the diverse bioactivities of its structural analogs. This guide provides a comparative overview of this compound and other key members of the terpendole family, examining how modifications to the core indole diterpenoid scaffold influence their therapeutic potential. The focus will be on their roles as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT) and the mitotic kinesin Eg5, as well as their cytotoxic properties.
Introduction to Terpendoles
Terpendoles are a class of indole diterpenoid natural products primarily isolated from fungi. They are derived from the common precursor paspaline and are characterized by a complex polycyclic ring system. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, which are often dictated by subtle changes in their chemical structure and stereochemistry. Understanding these structure-activity relationships (SAR) is crucial for the development of new therapeutic agents.
Comparative Biological Activity of Terpendole Analogs
The biological activity of terpendoles can vary significantly with structural modifications. The following table summarizes the reported activities for this compound and several of its key analogs.
| Compound | Biological Activity | Target | IC50 / EC50 | Cell Line / Assay Conditions | Reference |
| This compound | ACAT Inhibition | ACAT1/ACAT2 | IC50: 2.8 µM (ACAT1), 3.5 µM (ACAT2) | Microsomal assay | [1] |
| Terpendole E | Eg5 Inhibition | Mitotic Kinesin Eg5 | IC50: 2.5 µM | Microtubule-activated ATPase assay | [2][3] |
| 11-Ketopaspaline | Eg5 Inhibition | Mitotic Kinesin Eg5 | Potent inhibitor | Microtubule-stimulated ATPase activity | [3] |
| Voluhemin A | SOAT Inhibition | SOAT1/SOAT2 | - | - | [1] |
| Voluhemin B | SOAT2 Selective Inhibition | SOAT2 | - | - | [1] |
| Penitrem A | Cytotoxicity | - | IC50: 0.5-5 µM | Various cancer cell lines | [1] |
Note: SOAT (sterol O-acyltransferase) is another name for ACAT. The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationships
The data suggests that the paspaline-like indole-diterpene skeleton is a critical feature for the biological activity of these compounds.[2] For instance, in the case of Terpendole E, both further oxidation (except at the 11-position) and additional prenylation have been shown to decrease its Eg5 inhibitory activity.[2] The selectivity of voluhemin B for SOAT2 is attributed to a methoxy group at the hemiaminal position, highlighting the significant impact of minor structural changes.[1]
Experimental Protocols
Microtubule-Activated Eg5 ATPase Assay
This assay is used to determine the inhibitory activity of compounds against the mitotic kinesin Eg5.
Principle: The ATPase activity of Eg5 is stimulated by the presence of microtubules. The assay measures the rate of ATP hydrolysis by Eg5 in the presence and absence of the test compound. A decrease in the rate of ATP hydrolysis indicates inhibition of Eg5.
Materials:
-
Purified human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
ATPase assay buffer (e.g., 80 mM PIPES pH 6.8, 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA)
-
ATP regeneration system (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture containing the ATPase assay buffer, ATP regeneration system, and microtubules.
-
Add the test compound at various concentrations to the wells of a microplate. Include a vehicle control (solvent only).
-
Add the Eg5 enzyme to all wells to initiate the reaction.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[7][8]
Cell-Based ACAT Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of ACAT within a cellular context.
Principle: Cells are incubated with a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol). ACAT esterifies this cholesterol, leading to its accumulation in lipid droplets, which can be quantified by fluorescence. A decrease in fluorescence indicates inhibition of ACAT.
Materials:
-
A suitable cell line (e.g., HepG2) cultured in appropriate media.
-
NBD-cholesterol.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined period (e.g., 6 hours). Include a vehicle control.
-
During the treatment period, add NBD-cholesterol to the culture medium.
-
After incubation, wash the cells to remove excess NBD-cholesterol.
-
Measure the intracellular fluorescence using a microplate reader at appropriate excitation and emission wavelengths (e.g., 488 nm and 535 nm for NBD).
-
The percentage of inhibition is calculated by comparing the fluorescence in treated cells to that in control cells.[9][10][11]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of Eg5 inhibition by terpendoles and a typical workflow for screening potential inhibitors.
References
- 1. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review [mdpi.com]
- 2. Structure‐Activity Relationships of Terpendole E and Its Natural Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. Terpendole E and its derivative inhibit STLC- and GSK-1-resistant Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid Paspaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Johnson Synthesis of Paspaline [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
Terpendole I: A Comparative Guide for its Validation as a Therapeutic Lead
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Terpendole I with alternative compounds, offering supporting experimental data to aid in its evaluation as a potential therapeutic lead. This compound, a fungal metabolite, has demonstrated inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in cardiovascular diseases. Furthermore, its structural relatives, other terpendole compounds, have shown activity against the mitotic kinesin Eg5, a target in oncology. This guide will delve into the efficacy, potency, and experimental protocols related to these activities, comparing this compound with relevant alternative compounds.
Comparative Analysis of In Vitro Efficacy
To validate this compound as a therapeutic lead, its performance must be benchmarked against existing compounds targeting ACAT/SOAT and Eg5. The following tables summarize the available in vitro data.
Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT) Inhibition
This compound exhibits weak inhibitory activity against ACAT.[1] A comparison with other terpendoles reveals a wide range of potencies within this class of compounds. Notably, Terpendole C and D are significantly more potent inhibitors.[2] For context, Pyripyropene A, a highly selective sterol O-acyltransferase 2 (SOAT2) inhibitor, demonstrates nanomolar potency, highlighting a key benchmark for this target class.[3]
| Compound | Target | IC50 (µM) | Source Organism/Type |
| This compound | ACAT | 145 | Albophoma yamanashiensis |
| Terpendole A | ACAT | 15.1 | Albophoma yamanashiensis |
| Terpendole B | ACAT | 26.8 | Albophoma yamanashiensis |
| Terpendole C | ACAT | 2.1 | Albophoma yamanashiensis |
| Terpendole D | ACAT | 3.2 | Albophoma yamanashiensis |
| Terpendoles E-I | ACAT | 145-388 | Albophoma yamanashiensis |
| Terpendole J | ACAT | 38.8 | Albophoma yamanashiensis |
| Terpendole K | ACAT | 38.0 | Albophoma yamanashiensis |
| Terpendole L | ACAT | 32.4 | Albophoma yamanashiensis |
| Pyripyropene A | SOAT2 | 0.07 | Fungal metabolite |
Mitotic Kinesin Eg5 Inhibition
| Compound | Target | IC50 (µM) | Assay Type |
| Terpendole E | Eg5 | 23 | Microtubule-activated ATPase activity |
| S-trityl-L-cysteine (STLC) | Eg5 | 0.14 | Microtubule-activated ATPase activity |
| S-trityl-L-cysteine (STLC) | Mitotic Arrest | 0.7 | HeLa cells |
Cytotoxicity
This compound has demonstrated cytotoxic effects against HeLa cervical cancer cells. This property is important to consider in the context of its potential therapeutic applications and off-target effects.
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | 52.6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key assays cited in this guide.
ACAT/SOAT Inhibition Assay (Rat Liver Microsomes)
This assay determines the ability of a compound to inhibit the activity of ACAT, which catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.
Materials:
-
Rat liver microsomes
-
[1-14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, BSA, and the test compound at various concentrations in the reaction buffer.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding [1-14C]oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids and spot them on a TLC plate.
-
Develop the TLC plate using a suitable solvent system to separate cholesteryl esters from other lipids.
-
Visualize the radioactive bands corresponding to cholesteryl esters.
-
Scrape the bands and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Microtubule-Activated Eg5 ATPase Assay
This assay measures the rate of ATP hydrolysis by the motor domain of Eg5 in the presence of microtubules. Inhibition of this activity is a key indicator of Eg5-targeted drug action.
Materials:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
An enzyme-coupled system (e.g., pyruvate kinase/lactate dehydrogenase) or a phosphate detection reagent (e.g., malachite green)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., PIPES-based buffer with MgCl2 and EGTA)
Procedure:
-
Prepare a reaction mixture containing the Eg5 motor domain, microtubules, and the test compound at various concentrations in the assay buffer.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding ATP.
-
Monitor the rate of ATP hydrolysis continuously by measuring the change in absorbance (for enzyme-coupled assays) or by taking samples at different time points and measuring the amount of inorganic phosphate released.
-
Calculate the ATPase activity at each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
MTT Cytotoxicity Assay (HeLa Cells)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
References
- 1. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of acyl-CoA: cholesterol acyltransferase in rat liver microsomes by 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of IC50 values for ACAT inhibitors from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
